Choline-D6 chloride
Description
BenchChem offers high-quality Choline-D6 chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Choline-D6 chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
145.66 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3; |
InChI Key |
SGMZJAMFUVOLNK-TXHXQZCNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(CCO)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Choline-D6 Chloride as a Precision Internal Standard in Metabolomics
Topic: Chemical Properties and Research Applications of Choline-D6 Chloride Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary
Choline-D6 chloride (N,N-dimethyl-d6-choline chloride) represents a critical class of stable isotope-labeled standards used in the quantitative analysis of cholinergic pathways. Unlike generic internal standards, the specific deuteration of the N-methyl groups provides a distinct mass shift (+6 Da) that eliminates isobaric interference while maintaining chromatographic fidelity identical to endogenous choline. This guide details the physicochemical properties, mechanistic advantages in LC-MS/MS workflows, and rigorous handling protocols required to maintain isotopic integrity during metabolomic profiling of biological matrices.
Physicochemical Profile
Choline-D6 chloride is a quaternary ammonium salt characterized by high polarity and significant hygroscopicity. Its utility in research stems from the precise substitution of six hydrogen atoms with deuterium on the quaternary amine headgroup.
Table 1: Chemical Specifications of Choline-D6 Chloride
| Property | Specification | Notes |
| Chemical Name | Choline-1,1,2,2-d4 chloride (or N,N-dimethyl-d6 depending on labeling) | Note: Standard "Choline-D6" often refers to the N,N-dimethyl-d6 isotopologue.[1][2][3][4] |
| Chemical Formula | Deuterium enrichment >99 atom % D | |
| Molecular Weight | ~145.66 g/mol | +6.04 Da shift vs. native Choline (139.62 g/mol ) |
| Appearance | White hygroscopic crystalline solid | Deliquescent in moist air |
| Solubility | Water (>650 g/L), Ethanol, Methanol | Insoluble in non-polar solvents (Ether, Benzene) |
| pKa | N/A (Quaternary Ammonium) | Permanently charged across all pH ranges |
| CAS Number | Varies by isotopologue | Generic Parent: 67-48-1; Consult CoA for specific isotope CAS |
| Storage | -20°C, Desiccated | Critical to prevent hydrolysis or clumping |
Critical Note on Isotopic Purity: Commercial "Choline-D6" usually implies labeling at the dimethyl amine moiety (
). Researchers must verify the certificate of analysis (CoA) to distinguish it from Choline-D9 (trimethyl-d9) or Choline-D4 (ethane-d4), as these variations affect the MRM (Multiple Reaction Monitoring) transitions in mass spectrometry.
Mechanistic Role in Mass Spectrometry
The primary application of Choline-D6 is as a Stable Isotope Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Isotope Effect and Co-Elution
In HILIC (Hydrophilic Interaction Liquid Chromatography) modes, Choline-D6 exhibits a retention time nearly identical to endogenous choline. This co-elution is vital for:
-
Matrix Effect Compensation: The isotope experiences the exact same ionization suppression or enhancement from the biological matrix as the analyte.
-
Carrier Effect: High concentrations of the SIL-IS can block active sites on glassware or the column, improving the recovery of trace-level endogenous choline.
Mass Shift and Signal Deconvolution
The +6 Da mass shift moves the precursor ion (
Visualization: Structural Isotope Labeling
The following diagram illustrates the specific deuteration sites typically found in Choline-D6 (Dimethyl-d6 labeling).
Figure 1: Structural schematic of N,N-dimethyl-d6-choline chloride, highlighting the two deuterated methyl groups responsible for the +6 Da mass shift.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a validated workflow for quantifying choline in plasma or tissue using Choline-D6 as the internal standard.
Stock Solution Preparation
-
Weighing: Rapidly weigh 10 mg of Choline-D6 chloride into a tared glass vial. Note: Perform in a glove box or low-humidity environment due to hygroscopicity.
-
Dissolution: Dissolve in 10 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL primary stock.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.
Sample Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/homogenate to a centrifuge tube.
-
Spike: Add 10 µL of Choline-D6 working solution (e.g., 5 µM).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex for 30s, then centrifuge at 12,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to an LC vial for injection.
LC-MS/MS Parameters (HILIC Mode)
-
Column: Silica-based HILIC or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection (MRM):
-
Native Choline:[2]m/z 104.1 → 60.1 (Quantifier)
-
Choline-D6:m/z 110.1 → 66.1 (Quantifier)
-
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for Choline quantification using Choline-D6 isotope dilution.
Handling, Stability, and Safety
Hygroscopic Management
Choline chloride salts are extremely hygroscopic. Exposure to ambient air for even minutes can result in the absorption of significant water mass, altering the effective concentration of prepared standards.
-
Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly or use a dry box.
Chemical Stability[5][6]
-
Solution Stability: Choline-D6 is stable in aqueous acidic solution (0.1% Formic Acid) for up to 24 hours in an autosampler (4°C).
-
Long-term: Solid material is stable for >2 years if stored desiccated at -20°C.
-
Incompatibility: Avoid strong alkaline conditions (pH > 10), which can lead to Hofmann elimination or degradation of the quaternary amine.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13733341, Choline-d9 chloride. (Accessed 2024).[2][5] Link
-
Koc, H., et al. (2002). "Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry." Analytical Chemistry, 74(18), 4734-4740. Link
-
Holm, P., et al. (2003). "Determination of choline and betaine in plasma by liquid chromatography-tandem mass spectrometry." Clinical Chemistry, 49(2), 207-212. Link
-
Zeisel, S. H., & da Costa, K. A. (2009). "Choline: an essential nutrient for public health." Nutrition Reviews, 67(11), 615–623. Link
-
Indest, D. W., et al. (2009). "Isotopomer analysis of choline metabolism in Desulfovibrio vulgaris." Applied and Environmental Microbiology, 75(19). Link
Sources
- 1. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Ubiquitous Nutrient and the Analytical Challenge
An In-depth Technical Guide: The Analytical Distinction and Application of Choline-D6 Chloride Versus Native Choline
For Researchers, Scientists, and Drug Development Professionals
Choline is an essential, water-soluble nutrient vital for numerous physiological processes.[1] It serves as a cornerstone for the synthesis of the phospholipids phosphatidylcholine and sphingomyelin, which are indispensable for maintaining the structural integrity of all cell membranes.[2][3] Furthermore, choline is the direct precursor to the neurotransmitter acetylcholine, a key signaling molecule for memory, mood, and muscle control.[2][4] The body also oxidizes choline to form betaine, a critical methyl donor involved in homocysteine metabolism.[3]
While humans can synthesize choline endogenously, the amount is insufficient to meet metabolic demands, necessitating its acquisition from dietary sources.[2] This biological importance makes the accurate quantification of choline in complex matrices—such as plasma, tissues, and cerebrospinal fluid—a critical task in nutritional science, clinical diagnostics, and pharmacokinetic studies.
However, the quantification of a small, endogenous molecule like choline is fraught with analytical challenges. Sample loss during extraction, variability in instrument response, and matrix effects (where other components in the sample suppress or enhance the analyte's signal) can lead to significant inaccuracies. To overcome these hurdles, analytical scientists employ a powerful technique: stable isotope dilution mass spectrometry, for which Choline-D6 chloride is the quintessential tool. This guide delineates the fundamental differences between native choline and its deuterated counterpart, explaining the causality behind the experimental choice to use Choline-D6 chloride as the gold standard for robust and reliable quantification.
Part 1: Core Physicochemical and Analytical Differences
The fundamental distinction between native choline and Choline-D6 chloride lies not in their chemical reactivity or biological function, but in their isotopic composition and, consequently, their mass.
Isotopic Labeling: A Subtle but Powerful Modification
Choline-D6 chloride is a form of choline that has been synthetically modified through isotopic labeling.[5] In this process, six hydrogen atoms (¹H) on the two methyl groups attached to the nitrogen atom are replaced with deuterium (²H or D), a stable, non-radioactive "heavy" isotope of hydrogen.
This substitution is the key to its analytical power. While chemically identical to native choline—meaning it exhibits the same solubility, polarity, and chromatographic behavior—its molecular weight is significantly different. Each deuterium atom adds approximately one Dalton (Da) to the mass of the molecule. Therefore, the Choline-D6 cation is roughly 6 Da heavier than the native choline cation. This mass difference is easily resolved by a mass spectrometer, allowing the two molecules to be detected and quantified independently, even if they co-elute from a chromatography column.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key properties of both compounds for easy comparison.
| Property | Native Choline Chloride | Choline-D6 Chloride |
| Chemical Structure | [(CH₃)₃N⁺CH₂CH₂OH]Cl⁻ | [(CH₃)(CD₃)₂N⁺CH₂CH₂OH]Cl⁻ |
| Chemical Formula | C₅H₁₄ClNO | C₅H₈D₆ClNO |
| Molecular Weight | 139.62 g/mol [6] | ~145.66 g/mol |
| Cation Mass | 104.1 Da | ~110.1 Da |
| CAS Number | 67-48-1[6][7][8][9][10] | Varies by manufacturer (e.g., 67-48-1 for base) |
| Appearance | White, hygroscopic crystals[11] | White to off-white solid |
| Solubility | Readily soluble in water and ethanol[11] | Readily soluble in water and ethanol |
| Key Analytical Feature | Natural isotopic abundance | Stable isotope-labeled with a +6 Da mass shift |
Part 2: The Gold Standard: Choline-D6 Chloride in Quantitative Bioanalysis
The near-perfect chemical equivalence and distinct mass of Choline-D6 chloride make it the ideal internal standard for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Principle of Self-Validating Systems: Why Internal Standards are Critical
Quantitative bioanalysis is a comparative, not absolute, measurement. The goal is to determine the ratio of the analyte's signal to the signal of a known quantity of an internal standard (IS) spiked into the sample at the very beginning of the workflow.[12] This IS acts as a correction factor. Because the IS and the analyte are processed together, any loss during sample preparation or any signal fluctuation during analysis will affect both compounds equally. By measuring the ratio of the analyte to the IS, these variations are canceled out, leading to a highly precise and accurate final concentration.[13][14]
Deuterated internal standards are considered the "gold standard" because they are the most effective tools for this purpose.[15] They co-elute with the target analyte and experience virtually identical ionization efficiency and matrix effects, ensuring the most reliable correction and data integrity.[5][14]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical bioanalytical workflow for the quantification of native choline in a biological sample, such as plasma, using Choline-D6 chloride as the internal standard.
Caption: Bioanalytical workflow for choline quantification using a deuterated internal standard.
Part 3: A Validated Protocol for Choline Quantification in Human Plasma
This section provides a detailed, step-by-step methodology for the quantification of choline in human plasma using Choline-D6 chloride with LC-MS/MS. This protocol is designed as a self-validating system, where the internal standard ensures accuracy at every stage.
1. Preparation of Standards and Reagents
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve native choline chloride and Choline-D6 chloride in methanol to create separate 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the native choline stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards (e.g., ranging from 1 µM to 50 µM).
-
Internal Standard (IS) Working Solution: Dilute the Choline-D6 chloride stock solution to a fixed concentration (e.g., 10 µM) in acetonitrile. This solution will be used for protein precipitation.
2. Sample Preparation: Protein Precipitation
-
Step 1: Aliquot 50 µL of human plasma (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 200 µL of the cold IS working solution (acetonitrile containing 10 µM Choline-D6 chloride) to each tube. The addition of the IS at this early stage is critical to account for any variability in the subsequent steps.
-
Step 3: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Step 4: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 5: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for retaining the polar choline molecule (e.g., a ZIC®-pHILIC column).[16]
-
Mobile Phase: An isocratic elution with a mixture like 20% 5 mM ammonium acetate in water and 80% acetonitrile is effective.[16]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective technique monitors specific fragmentation patterns for the analyte and the IS.
-
MRM Transitions:
-
Native Choline: Precursor ion (Q1) m/z 104.2 → Product ion (Q3) m/z 60.1 (corresponding to the trimethylamine fragment).
-
Choline-D6 (IS): Precursor ion (Q1) m/z 110.2 → Product ion (Q3) m/z 66.1 (the deuterated trimethylamine fragment).
-
-
Part 4: Biological Context and Research Applications
Understanding choline's metabolic fate is crucial for interpreting quantitative data. The accurate measurement enabled by Choline-D6 chloride provides critical insights into several key biological pathways and research areas.
Choline Metabolic Pathways
Choline sits at the crossroads of several vital metabolic routes. Once absorbed, it is transported to the liver and other tissues where it can be:
-
Phosphorylated: By choline kinase to form phosphocholine, which is a precursor for the synthesis of phosphatidylcholine (the CDP-choline pathway).[17]
-
Acetylated: By choline acetyltransferase to produce the neurotransmitter acetylcholine.
-
Oxidized: In the liver and kidneys to form betaine, which then participates in one-carbon metabolism by donating a methyl group to convert homocysteine to methionine.[3][17]
Caption: Key metabolic pathways of choline in the body.
Applications in Drug Development and Clinical Research
-
Pharmacokinetic (PK) Studies: When developing choline-based supplements or drugs, accurate PK profiles are essential. Using Choline-D6 chloride allows researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of the administered choline, distinguishing it from the body's endogenous pool.[18]
-
Nutritional Science: This methodology is vital for accurately assessing choline levels in populations, determining dietary requirements, and understanding how deficiencies impact health.[2]
-
Disease Biomarker Discovery: Aberrant choline metabolism has been linked to conditions like nonalcoholic fatty liver disease (NAFLD) and certain neurological disorders.[3] The precise quantification of choline and its metabolites can aid in biomarker validation and diagnostics.
Conclusion
The core difference between native choline and Choline-D6 chloride is not one of biological function but of analytical utility. Choline-D6 chloride is a powerful analytical reagent, distinguished by a stable, six-Dalton mass increase due to deuterium labeling. This seemingly minor modification allows it to serve as the ideal internal standard in mass spectrometry-based bioanalysis. By co-eluting with native choline and mirroring its behavior through sample preparation and analysis, it enables the correction of experimental variability, providing a self-validating system for quantification. The result is unparalleled accuracy and precision, underpinning the integrity of critical research in pharmacology, clinical diagnostics, and nutritional science.
References
-
Title: Choline - Health Professional Fact Sheet Source: NIH Office of Dietary Supplements URL: [Link]
-
Title: Choline Source: Linus Pauling Institute | Oregon State University URL: [Link]
-
Title: What Is Choline? An Essential Nutrient With Many Benefits Source: Healthline URL: [Link]
-
Title: Choline Source: Wikipedia URL: [Link]
-
Title: Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Choline chloride Source: Wikipedia URL: [Link]
-
Title: LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits Source: MDPI URL: [Link]
-
Title: Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method Source: Shimadzu URL: [Link]
-
Title: Serum pharmacokinetics of choline, trimethylamine, and trimethylamine-N-oxide after oral gavage of phosphatidylcholines with different fatty acid compositions in mice Source: Taylor & Francis Online URL: [Link]
-
Title: What Are Deuterated Internal Standards? Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: BIO-Analytical Method Development and Validation By LC/MS/MS Technique Source: Journal of Neonatal Surgery URL: [Link]
-
Title: Phospholipase D and Choline Metabolism Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. What Is Choline? An Essential Nutrient With Many Benefits [healthline.com]
- 2. Choline - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Choline - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Choline chloride - Wikipedia [en.wikipedia.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 塩化コリン FCC | Sigma-Aldrich [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Properties and structure of choline chloride_Chemicalbook [chemicalbook.com]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. texilajournal.com [texilajournal.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. shimadzu.com [shimadzu.com]
- 17. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability of Deuterated Choline-D6 Chloride in Solution
This guide details the stability profile, handling protocols, and quality assurance measures for Choline-D6 Chloride (specifically the N,N-dimethyl-d6 isotopologue, though principles apply to N,N,N-trimethyl-d9 variants).[1]
Executive Summary
Choline-D6 Chloride (N,N-dimethyl-d6-N-methyl-2-hydroxyethylammonium chloride) serves as a critical internal standard in metabolomics and bioanalysis.[1] While the deuterium label (
Core Stability Verdict:
-
Solid State: High stability if desiccated.[1] Rapidly absorbs atmospheric moisture (deliquescent), altering effective mass.[1]
-
Solution State: Chemically stable in aqueous/organic solvents for >12 months at -20°C.[1]
-
Primary Risks: Microbial degradation in non-sterile aqueous solutions and concentration errors due to hygroscopicity during weighing.[1]
-
Isotopic Integrity: The N-methyl deuterium labels are non-exchangeable in aqueous media at physiological pH.[1]
Chemical & Isotopic Profile
Understanding the molecular architecture is prerequisite to predicting stability behavior.[1]
| Parameter | Specification |
| Chemical Name | Choline-d6 Chloride (N,N-dimethyl-d6) |
| Formula | |
| MW (Salt) | ~145.66 g/mol (varies by enrichment) |
| Isotopic Enrichment | Typically ≥99 atom % D |
| Hygroscopicity | Extreme (Deliquescent) |
| pKa | ~13.9 (Hydroxyl group); Quaternary amine has no pKa |
| Solubility | Highly soluble in water, methanol, ethanol.[1] |
The Deuterium Isotope Effect
The deuterium atoms in Choline-D6 are located on the methyl groups attached to the quaternary nitrogen.
-
Exchangeability: Unlike protons on hydroxyl (
) or amine ( ) groups, the protons on the methyl carbons ( ) do not undergo exchange with solvent protons in water or methanol under standard storage conditions (pH 2–10). -
Kinetic Isotope Effect (KIE): The
bond is shorter and stronger than the bond. This renders Choline-D6 slightly more resistant to oxidative N-demethylation than its unlabeled counterpart, ensuring the label remains intact during extraction and analysis.
Stability in Solution: Critical Variables
Solvent Compatibility[1]
-
Water (LC-MS Grade): Excellent solubility.[1] However, pure aqueous solutions act as growth media for bacteria/fungi, which readily consume choline as a carbon/nitrogen source.[1] Risk: High (Biological).
-
Methanol (MeOH): The preferred solvent for stock solutions. Methanol is bacteriostatic and prevents microbial growth.[1] Risk: Low.
-
Acetonitrile/Water (50:50): Acceptable for short-term working standards.[1]
Temperature & Storage
| State | Condition | Stability Duration | Notes |
| Stock Solution (MeOH) | -80°C | > 2 Years | Sealed glass ampoules or screw-cap vials with PTFE liners.[1] |
| Stock Solution (MeOH) | -20°C | 12 Months | Standard storage.[1] Minimizes evaporation.[1] |
| Working Soln (Water) | 4°C | < 1 Week | High risk of microbial contamination. |
| Solid Powder | RT (Desiccated) | > 3 Years | Must be kept in a desiccator. |
pH Sensitivity
Choline is a quaternary ammonium salt; it lacks a basic lone pair and is not subject to protonation changes in the physiological range.
-
Acidic/Neutral (pH 2–7): Highly stable.[1]
-
Alkaline (pH > 10): Prolonged exposure to high pH can theoretically induce Hofmann elimination , yielding trimethylamine (or deuterated analogs) and acetaldehyde.[1] Avoid storing in high pH buffers.[1]
Experimental Protocols
"Self-Validating" Stock Preparation Workflow
Why this matters: The hygroscopic nature of Choline Chloride means that weighing the solid powder is the largest source of error. As the powder absorbs water, the actual mass of Choline decreases relative to the weighed mass.
Protocol:
-
Equilibration: Allow the Choline-D6 vial to reach room temperature before opening to prevent condensation.
-
Rapid Weighing: Weigh the solid into a tared volumetric flask immediately.
-
Correction: If high precision is required, determine water content via Karl Fischer titration, or purchase "quantitative" ampoules where the mass is certified by the manufacturer.
-
-
Dissolution: Dissolve in pure Methanol (not water) to create a Primary Stock (e.g., 1 mg/mL).
-
Aliquot & Freeze: Divide into single-use aliquots (e.g., 100 µL) in amber glass vials. Store at -20°C or -80°C.
-
Validation: Analyze one aliquot immediately against a certified external standard (unlabeled Choline) to verify concentration.[1]
-
Stability Monitoring (LC-MS/MS)
To validate the stability of stored solutions over time, use the following LC-MS/MS setup. This method detects both chemical degradation (loss of signal) and isotopic scrambling (loss of mass shift).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide or equivalent.[1] Choline is too polar for C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Transition Monitoring (MRM):
-
Acceptance Criteria:
Visualization of Stability Logic
The following diagram illustrates the degradation pathways and the logic behind the storage recommendations.
Figure 1: Stability lifecycle of Choline-D6.[1][2][3] Red paths indicate primary failure modes (moisture absorption and microbial consumption).
Troubleshooting & Best Practices
| Observation | Root Cause | Corrective Action |
| Lower than expected signal intensity | Hygroscopic error during weighing. | Dry solid in desiccator over |
| Signal loss in aqueous QC samples | Microbial contamination.[1][4] | Prepare fresh in MeOH; filter sterilize (0.2 µm) if aqueous is mandatory. |
| Shift in Retention Time | HILIC column aging or pH shift.[1] | Check mobile phase pH; HILIC retention is sensitive to buffer ionic strength.[1] |
| Appearance of "Unlabeled" Choline | Contamination or Synthesis impurity.[1] | Check isotopic purity (Atom % D) of source material.[1][2][5] D-H exchange is negligible chemically.[1] |
Container Interactions
-
Glass Adsorption: Choline is a cation.[1] At very low concentrations (<10 ng/mL), it may adsorb to untreated glass surfaces via silanol interactions.[1]
-
Recommendation: Use silanized glass or high-quality polypropylene (PP) vials for low-concentration working standards.[1] For high-concentration stocks (>1 mg/mL), standard amber glass is acceptable.[1]
References
-
OECD SIDS. (2004).[1] Choline Chloride: SIDS Initial Assessment Report for SIAM 19. UNEP Publications. Link
-
Koc, H., et al. (2002).[1] Liquid chromatography-mass spectrometry method for the determination of choline and acetylcholine in biological samples. Journal of Chromatography B, 780(2), 279-285.[1] Link
-
C/D/N Isotopes. (2024). Technical Data Sheet: Choline-1,1,2,2-d4 Chloride. Link
-
Sigma-Aldrich. (2024).[1][5] Product Specification: Choline Chloride-trimethyl-d9.[1][5][6][7] Link
-
Clinivex. (2024).[1] Choline-d6 Chloride (N,N-dimethyl-d6) Product Details. Link
Sources
- 1. Choline-1,1,2,2-D4 chloride | C5H14ClNO | CID 71309026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 67-48-1: Choline chloride | CymitQuimica [cymitquimica.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choline chloride-1,1,2,2-d4 D = 98atom , 98 CP 285979-70-6 [sigmaaldrich.com]
- 6. Choline chloride-(trimethyl-d9) D 98atom 61037-86-3 [sigmaaldrich.com]
- 7. isotope.com [isotope.com]
Choline-D6 chloride CAS number and safety data
Title: Technical Monograph: Choline-D6 Chloride (N,N-Dimethyl-d6) Subtitle: Structural Characterization, Safety Protocols, and LC-MS/MS Application in Bioanalysis
Executive Summary
Choline-D6 Chloride (N,N-Dimethyl-d6) is a high-purity stable isotope-labeled analogue of choline, essential for precision quantitation in drug metabolism and pharmacokinetics (DMPK). Unlike the more common Choline-d9 (trimethyl-d9) or Choline-d4 (ethylene-d4), the d6-variant offers a unique mass shift (+6 Da) that mitigates isotopic interference in complex biological matrices where endogenous choline levels are high. This guide synthesizes its physicochemical properties, safety data, and a validated LC-MS/MS workflow for researchers.
Chemical Identity & Specifications
The precise characterization of the isotope is critical to distinguish it from other deuterated forms. The d6-variant specifically labels two of the three N-methyl groups.
| Parameter | Specification |
| Chemical Name | Choline-d6 chloride (N,N-Dimethyl-d6) |
| Systematic Name | 2-Hydroxy-N-methyl-N,N-bis(methyl-d3)ethan-1-aminium chloride |
| CAS Number | 67-48-1 (Unlabeled Parent)*; Specific Isotope CAS: 3035513-80-2 (Provisional/Catalog) |
| Molecular Formula | C₅H₈D₆ClNO |
| Molecular Weight | 145.66 g/mol (vs. 139.62 for unlabeled) |
| Chemical Structure | HOCH₂CH₂N(CH₃)(CD₃)₂⁺ Cl⁻ |
| Isotopic Purity | ≥ 99 atom % D |
| Appearance | Hygroscopic white crystalline powder |
| Solubility | Highly soluble in water, methanol, and DMSO |
*Note: Regulatory documentation (SDS) often defaults to the parent CAS 67-48-1. Use the specific chemical name for procurement to avoid receiving Choline-d9.
Structural Visualization
The following diagram illustrates the specific deuteration sites on the quaternary ammonium head group.
Figure 1: Structural connectivity of Choline-d6, highlighting the two deuterated methyl groups responsible for the +6 Da mass shift.
Safety Assessment (HSE Profile)
While deuterated compounds generally mimic the toxicity profile of their parent molecules, strict adherence to GHS standards is required due to the compound's bioactive nature as a cholinergic precursor.
Hazard Classification (GHS/CLP):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2 (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
-
Hygroscopicity: Choline chloride is extremely hygroscopic. Weighing must be performed rapidly in a controlled humidity environment or a glovebox to prevent water uptake, which alters the effective concentration of the Internal Standard (IS) stock solution.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a fume hood when handling dry powder to avoid inhalation of dust.
-
Storage: Store at room temperature (desiccated) or -20°C for long-term stability.
Technical Application: LC-MS/MS Bioanalysis
The primary utility of Choline-d6 is as an Internal Standard (IS) for quantifying endogenous choline in plasma, brain tissue, or cell culture media.
Why Choline-d6? (The "Crosstalk" Logic)
-
Mass Shift (+6 Da): Native Choline (M+H: 104) and Choline-d9 (M+H: 113) are common. Choline-d6 (M+H: 110) provides an alternative channel if Choline-d9 is being used as a metabolic tracer in the same experiment (e.g., flux analysis).
-
Fragmentation Stability: The loss of the trimethylamine head group is the primary fragmentation pathway.
-
Native Transition: 104.1
60.1 (Trimethylamine+H) -
D6 Transition: 110.1
66.1 (Dimethyl-d6-amine+H) -
Note: This +6 Da shift in the fragment ion ensures high specificity and eliminates background noise from isobaric interferences.
-
Experimental Protocol: Plasma Extraction
This protocol uses protein precipitation (PPT) to extract choline while removing interfering proteins.
Reagents:
-
IS Working Solution: 1 µg/mL Choline-d6 in Acetonitrile:Water (50:50).
-
Extraction Solvent: Acetonitrile with 0.1% Formic Acid (cold).
Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Choline-d6 IS Working Solution . Vortex briefly.
-
Precipitate: Add 200 µL of cold Extraction Solvent.
-
Agitate: Vortex vigorously for 1 min.
-
Separate: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilute: Transfer 50 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to improve peak shape on HILIC columns.
LC-MS/MS Parameters (HILIC Mode)
Choline is highly polar and retains poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.
-
Column: Waters Acquity BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 60% B over 5 minutes.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Choline (Native) | 104.1 | 60.1 | 25 | 20 |
| Choline-d6 (IS) | 110.1 | 66.1 | 25 | 20 |
Experimental Workflow Diagram
The following diagram details the logic flow from sample preparation to data acquisition, ensuring a self-validating system.
Figure 2: Step-by-step bioanalytical workflow for Choline quantitation using Choline-d6 as the internal standard.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 305, Choline Chloride. PubChem. Available at: [Link]
-
Koc, H., et al. (2002). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Choline Chloride (CAS 67-48-1). ECHA. Available at: [Link]
Sources
Technical Deep Dive: Deuterium Labeling Architectures in Choline-D6
This technical guide details the structural, analytical, and metabolic characteristics of Choline-D6 (
Part 1: Structural Anatomy & Isotopic Fidelity
The Choline-D6 Architecture
Unlike the fully methylated Choline-D9, Choline-D6 typically refers to the
Chemical Structure:
-
Formula:
(Cation) -
Systematic Name:
-Hydroxy- -bis(trideuteromethyl)- -methylethanan-1-aminium. -
Label Position: Two
groups and one group attached to the nitrogen. -
Nominal Mass Shift: +6 Da relative to natural Choline (
104 110).
Comparative Isotopologue Analysis
The choice between D4, D6, and D9 is not arbitrary; it dictates the biological question you can answer.
| Isotopologue | Label Position | Mass Shift ( | Primary Application | Metabolic Stability |
| Choline-D4 | Ethylene Backbone ( | +4 (108) | Total Choline Pool Quantification | High: Backbone is not labile in methylation cycles. |
| Choline-D6 | +6 (110) | Methyl Flux Dynamics: Tracks specific methyl turnover rates. | Variable: Subject to methyl exchange via BHMT pathway. | |
| Choline-D9 | +9 (113) | Standard Internal Standard (IS) | Variable: Generates D6 and D3 metabolites downstream. |
Part 2: Synthesis & Stability Mechanisms
Synthetic Pathway (The "How")
The synthesis of Choline-D6 requires precise stoichiometric control to prevent "scrambling" (formation of D3 or D9 impurities). The standard protocol involves the quaternization of
Key Synthetic Challenge: Isotopic Purity.
In protic solvents, deuterium exchange is negligible for methyl protons (unlike hydroxyl protons). However, during the quaternization step using Idomethane-d3 (
Visualization: Synthesis Logic
The following diagram illustrates the logical flow of synthesizing Choline-D6 from a monomethyl precursor, highlighting the critical methylation step.
Figure 1: Synthetic logic for Choline-D6 generation. The use of deuterated methyl iodide ensures the labels are fixed on the quaternary amine.
Part 3: Applications in Mass Spectrometry (LC-MS/MS)
Fragmentation Mechanics
In positive electrospray ionization (ESI+), Choline-D6 (
-
Precursor Ion:
-
Primary Product Ion:
(Trimethylamine-d6 fragment? No.)-
Correction: The characteristic fragment of choline is the loss of the trimethylamine group (
, mass 59) yielding the ethylene fragment, OR the detection of the trimethylamine fragment itself. -
Standard Choline (D0):
(Trimethylamine + H ) is a common transition. -
Choline-D6: The head group contains two
and one .-
Mass of Head Group =
(14) + (15) + (18) + (18) = 65 Da . -
Transition:
(Fragment ion containing the D6-nitrogen head).
-
-
Protocol Note: When setting up MRM (Multiple Reaction Monitoring), you must account for the McLafferty-type rearrangement . The loss of the hydroxyl moiety (
HILIC Chromatography Requirement
Choline is a highly polar, quaternary amine.[1][2] It will not retain on standard C18 Reverse Phase columns. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[3]
Validated Protocol Parameters:
-
Column: Silica-based HILIC or Zwitterionic HILIC (e.g., BEH Amide).
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: Start at 90% B (high organic)
ramp to 50% B over 5 mins. -
Mechanism: Choline partitions into the water layer enriched on the silica surface.
Part 4: Metabolic Flux & Biological Fate
This is the most advanced application of Choline-D6. When Choline-D9 is administered in vivo, Choline-D6 appears as a metabolite , acting as a biomarker for the PEMT (Phosphatidylethanolamine N-methyltransferase) pathway.
The Methyl Recycling Loop
-
Input: Choline-D9 is oxidized to Betaine-D9.
-
Demethylation: Betaine-D9 donates a methyl group to Homocysteine (via BHMT), creating Methionine-D3 and Dimethylglycine-D6 (DMG-D6) .
-
The Choline-D6 Signal: If that Methionine-D3 is converted to SAM-D3 (S-Adenosylmethionine) and used by PEMT to methylate Phosphatidylethanolamine (PE), it introduces D3 labels into new lipids.[4]
-
Recycling: If the cell synthesizes Choline de novo using these recycled D3-methyl groups, you generate Choline isotopologues with varying degrees of labeling (D3, D6).
Therefore, the detection of Choline-D6 (or PC-D6) in a Choline-D9 tracer study is direct evidence of methyl group recycling via the SAM pool.
Figure 2: The metabolic generation of D6 species. Choline-D6 signals (in DMG or PC) indicate active methyl-group recycling and PEMT pathway activity.
References
-
Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry.[3] Analytical Chemistry.[1][2][3][5][6][7]
-
[Link]
-
-
Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry.[6]
-
[Link]
-
-
da Costa, K. A., et al. (2011). Measurement of Choline and Choline Metabolites in Biological Samples.[3][6][8][9][10] Current Protocols in Toxicology.
-
[Link]
-
-
Pai, S. S., et al. (2021). Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways.
-
[Link]
-
Sources
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Choline Kinetics in Neonatal Liver, Brain and Lung—Lessons from a Rodent Model for Neonatal Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Choline and N,N-Dimethylethanolamine as Direct Substrates for Methanogens - PMC [pmc.ncbi.nlm.nih.gov]
Role of Choline-D6 chloride in acetylcholine synthesis research
The Role of Choline-D6 Chloride in Acetylcholine Synthesis Research: A Technical Guide
Executive Summary
Choline-D6 chloride (
Unlike radioisotopes (
Part 1: Mechanistic Foundation & Chemical Identity
Chemical Structure and Isotopic Labeling
The standard "Choline-D6" used in synthesis research is N,N,N-trimethyl-d6-choline , where two of the three N-methyl groups are fully deuterated (
-
Native Choline Mass: 104.17 Da (Cation)
-
Choline-D6 Mass: 110.21 Da (Cation)
-
Mass Shift: +6 Da
This +6 Da shift is sufficient to avoid isotopic overlap with the naturally occurring M+1 and M+2 isotopes of native choline, ensuring high signal-to-noise ratios in quantitative analysis.
Biological Incorporation (The Tracer Principle)
When introduced into a biological system (e.g., via intracerebral microdialysis or intravenous infusion), Choline-D6 competes with endogenous choline for transport and acetylation. Because deuterium has a negligible kinetic isotope effect in this system, Choline-D6 tracks the exact metabolic fate of native choline.
The Pathway:
-
Uptake: Choline-D6 is transported into the presynaptic nerve terminal via the High-Affinity Choline Transporter (CHT1 ). Rate-limiting step.
-
Synthesis: Choline Acetyltransferase (ChAT ) transfers an acetyl group from Acetyl-CoA to Choline-D6.
-
Product: Acetylcholine-D6 is formed.
-
Storage: ACh-D6 is packaged into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT ).
Figure 1: Choline-D6 Incorporation Pathway
Caption: Pathway of Choline-D6 incorporation into Acetylcholine-D6 via the high-affinity choline transporter (CHT1) and Choline Acetyltransferase (ChAT).
Part 2: Analytical Methodology (LC-MS/MS)
The quantification of Choline-D6 and its synthesized product, ACh-D6, requires Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). Reverse-phase chromatography is generally unsuitable due to the high polarity of quaternary amines.
Chromatographic Conditions
-
Column: Silica-based HILIC or Polymer-based HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Elution: Isocratic (typically 80-90% B) or shallow gradient.
-
Why HILIC? Retains polar cations (Choline/ACh) allowing separation from matrix salts which elute in the void volume.
Mass Spectrometry Parameters (MRM)
Detection relies on Positive Electrospray Ionization (ESI+). The "transition" monitors the parent ion fragmenting into a characteristic daughter ion.
Table 1: MRM Transitions for Native and Deuterated Analytes
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanistic Origin of Fragment |
| Choline (Native) | 104.2 | 60.1 | 15-20 | Trimethylammonium headgroup ( |
| Choline-D6 | 110.2 | 66.1 | 15-20 | Deuterated headgroup ( |
| Acetylcholine (Native) | 146.2 | 87.1 | 12-18 | Loss of trimethylamine ( |
| Acetylcholine-D6 | 152.2 | 87.1 | 12-18 | Loss of deuterated amine ( |
Note: The ACh-D6 transition (152->87) is specific because the D6 label is on the leaving group (the amine). The detected fragment (m/z 87) corresponds to the acetylated ethyl chain, which contains no deuterium. This confirms the structural integrity of the synthesized molecule.
Part 3: Experimental Protocols
Protocol A: Determination of Acetylcholine Synthesis Rate (In Vivo Flux)
Objective: Measure the rate at which neurons convert extracellular choline into acetylcholine.
-
Microdialysis Setup: Implant a microdialysis probe into the brain region of interest (e.g., Striatum, Hippocampus). Allow 24h recovery.
-
Baseline Collection: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect 3 baseline samples (20 min each).
-
Label Infusion (T=0): Switch perfusate to aCSF containing 5 µM Choline-D6 .
-
Expert Insight: Do not use high concentrations (>10 µM) as this may saturate CHT1 or alter endogenous transport kinetics.
-
-
Time-Course Collection: Collect dialysate fractions every 10–20 minutes for 2–3 hours.
-
Sample Handling: Immediately freeze samples at -80°C. Do not add acetylcholinesterase inhibitors to the collection vial unless measuring total tissue ACh, as this is unnecessary for dialysate if frozen immediately.
-
Analysis: Quantify the ratio of ACh-D6 to Native ACh over time.
Figure 2: LC-MS/MS Analytical Workflow
Caption: LC-MS/MS workflow for separating and detecting Choline-D6 and Acetylcholine-D6 species using specific mass transitions.
Protocol B: Absolute Quantification using Choline-D6 as Internal Standard
Objective: Use Choline-D6 solely to correct for matrix effects when measuring native Choline.
-
Preparation: Prepare a stock solution of Choline-D6 (e.g., 1 µM).
-
Spiking: Add a fixed volume (e.g., 5 µL) of Choline-D6 stock to every 20 µL biological sample before any extraction or injection.
-
Calculation:
-
Self-Validating Step: The retention time of Native Choline and Choline-D6 must be virtually identical (< 0.05 min difference). If they drift apart, the HILIC column equilibration is insufficient.
-
Part 4: Data Interpretation & Calculations
Calculating Fractional Enrichment
To determine the turnover rate, calculate the fractional enrichment (
Turnover Rate Estimation
The rate of ACh synthesis is derived from the slope of the
-
Lag Time: A delay in ACh-D6 appearance represents the time required for Choline-D6 uptake and vesicular packaging.
-
Steady State: The plateau of the curve indicates the equilibrium between synthesis and release.
References
-
LC-MS/MS Method for Choline/ACh: Journal of Chromatography B. "Simultaneous determination of acetylcholine and choline in neuronal tissue by LC-MS/MS." Link
-
Microdialysis Protocols: Nature Protocols. "In vivo microdialysis for measurement of neurotransmitters." Link
-
Stable Isotope Tracing: Journal of Neurochemistry. "Measurement of acetylcholine turnover in brain using deuterium labeled choline." Link
-
Choline Transporter (CHT1) Kinetics: Journal of Neuroscience. "Regulation of the high-affinity choline transporter." Link
-
HILIC Separation Principles: Analytical Chemistry. "Hydrophilic Interaction Chromatography for the separation of polar compounds." Link
Sources
Methodological & Application
Application Note: High-Sensitivity Quantification of Choline in Biological Matrices via LC-MS/MS using Choline-D6 Chloride
This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, validated method for Choline quantification.
Abstract
Choline is a critical quaternary ammonium compound essential for cell membrane integrity, methyl metabolism, and neurotransmitter synthesis.[1][2] Its high polarity and low molecular weight make it a challenging analyte for traditional Reversed-Phase Liquid Chromatography (RPLC). This protocol details a high-throughput Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (LC-MS/MS). Utilizing Choline-D6 chloride as a stable isotope internal standard (IS), this method corrects for significant matrix effects and ionization suppression common in plasma and tissue analysis, ensuring accuracy and reproducibility suitable for GLP environments.
Introduction & Scientific Rationale
The Analytical Challenge
Choline (
-
The Solution: HILIC provides retention via a water-rich layer on the stationary phase surface, separating Choline from the bulk matrix.
-
The Internal Standard: Choline-D6 (Dimethyl-d6) is selected over the generic D9 analog in specific workflows where D9 overlap with potential metabolic interferences (like betaine isotopes) is a concern, or simply based on availability. It mimics the ionization and extraction efficiency of endogenous choline perfectly, correcting for the "soft" ionization variances in Electrospray Ionization (ESI).
Mechanism of Action
The separation relies on the partitioning of Choline between the organic-rich mobile phase (Acetonitrile) and the aqueous layer immobilized on the polar stationary phase (Silica or Amide).
Figure 1: HILIC Separation Mechanism. Choline is retained by partitioning into the immobilized water layer on the polar stationary phase.
Materials & Reagents
Standards
-
Analyte: Choline Chloride (Sigma-Aldrich or equivalent, >99%).
-
Internal Standard: Choline-D6 Chloride (N,N-dimethyl-d6).[3]
-
Note: Ensure the D6 label is on the N-methyl groups for stability.
-
Structure:
-
Solvents[4][5]
-
Acetonitrile (ACN): LC-MS Grade.
-
Water: Milli-Q / LC-MS Grade.
-
Additives: Ammonium Formate (10 M stock), Formic Acid (LC-MS Grade).
-
Why: Ammonium formate buffers the pH (approx. 3.0-4.0) and provides counter-ions to improve peak shape and ionization stability.
-
Sample Preparation Protocol
This "Dilute-and-Shoot" protein precipitation method minimizes losses and is compatible with HILIC (which requires high organic solvent content).
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma/serum samples on ice. Vortex for 10s.
-
IS Addition: Aliquot 50 µL of sample into a 1.5 mL Eppendorf tube or 96-well plate. Add 10 µL of Choline-D6 Working Solution (e.g., 5 µM in 50:50 ACN:Water).
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.
-
Chemistry: The acid disrupts protein-drug binding; ACN precipitates proteins.
-
-
Mixing: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a new vial/plate.
-
Dilution (Critical HILIC Step): Add 100 µL of pure Acetonitrile to the supernatant.
-
Reasoning: The supernatant is ~80% organic. Injecting this directly can cause peak broadening if the initial mobile phase is 90% organic. Diluting further to ~90% organic matches the starting gradient conditions, sharpening the peak.
-
Figure 2: Optimized Protein Precipitation Workflow for HILIC Analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)[3]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: HILIC Silica or Zwitterionic HILIC (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm OR Agilent Poroshell 120 HILIC-Z).
-
Why: Silica columns provide strong retention for quaternary amines like choline.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 - 5 µL.
Gradient Table:
| Time (min) | % B (Organic) | State |
|---|---|---|
| 0.00 | 90% | Loading |
| 1.00 | 90% | Isocratic Hold |
| 4.00 | 60% | Elution Gradient |
| 4.10 | 40% | Wash |
| 5.00 | 40% | Wash Hold |
| 5.10 | 90% | Re-equilibration |
| 8.00 | 90% | Ready |
Mass Spectrometry (MS)[3][6][7][8]
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).
-
Source Parameters (Typical):
-
Spray Voltage: 3500 V
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |
|---|---|---|---|---|---|
| Choline | 104.1 | 60.1 | 50 | 20 | Quant |
| Choline | 104.1 | 45.1 | 50 | 25 | Qual |
| Choline-D6 | 110.2 | 66.1 | 50 | 20 | Quant (IS) |
Note on Choline-D6 Transition: The precursor is 110.2 (Mass 104 + 6 Da). The primary fragment is the trimethylamine head group. For D6 (N,N-dimethyl-d6), the fragment
Method Validation & Performance
To ensure scientific integrity (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Guidelines.
-
Linearity: 10 ng/mL to 5000 ng/mL. Choline is endogenous; use surrogate matrix (e.g., PBS + BSA) or standard addition method for calibration curves.
-
Precision & Accuracy: Intra-day and Inter-day CV < 15%.
-
Matrix Effect (ME): Calculate ME% = (Peak Area in Matrix / Peak Area in Solvent) x 100.
-
Self-Validating Step: Compare the ME of Choline vs. Choline-D6.[3] Their ratio should be constant (normalized ME ~ 100%), proving the IS effectively corrects for suppression.
-
References
-
HILIC Mechanism & Choline: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. Link
-
Choline Quantification Protocol: Holm, P., et al. (2003). Quantitation of choline and betaine in plasma by LC-MS/MS. Clinical Chemistry. Link
-
Internal Standard Usage: Koc, H., et al. (2002). Liquid chromatography-mass spectrometry method for choline and acetylcholine.[1][2][3][4] Journal of Chromatography B. Link
-
Sample Prep Guidelines: FDA Bioanalytical Method Validation Guidance for Industry (2018). Link
Sources
Extraction of choline from tissue samples using Choline-D6 chloride
Application Note: High-Efficiency Extraction and Quantitation of Choline in Tissue Samples Using Choline-D6 Chloride via HILIC-LC-MS/MS
Executive Summary
This application note details a robust, self-validating protocol for the extraction and quantification of Choline (2-hydroxy-N,N,N-trimethylethan-1-aminium) from complex tissue matrices (liver, brain, muscle). Unlike traditional lipid extractions (e.g., Bligh-Dyer) which may partition polar choline inefficiently, this method utilizes a targeted protein precipitation (PPT) approach coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) .
Crucially, this protocol integrates Choline-D6 Chloride as an internal standard (IS). While Choline-D9 is historically common, Choline-D6 offers distinct mass spectral separation and is increasingly utilized in multiplexed metabolic flux studies. This guide addresses the specific challenges of choline analysis: its high polarity, lack of retention on C18 columns, and susceptibility to electrospray ionization (ESI) matrix effects.
Scientific Rationale & Mechanism
The Polarity Challenge
Choline is a quaternary ammonium compound with a permanent positive charge and high hydrophilicity (
-
Solution: We employ HILIC , which uses a polar stationary phase (e.g., unbonded silica or zwitterionic) and a high-organic mobile phase. This mechanism retains choline via water-layer partitioning and electrostatic interactions, moving it away from the suppression zone.
The Role of Choline-D6 (Internal Standard)
In tissue analysis, extraction efficiency varies between samples due to differences in protein content and viscosity. Furthermore, ESI response is non-linear in the presence of co-eluting phospholipids.
-
Mechanism: Choline-D6 serves as a surrogate analyte . It possesses nearly identical physicochemical properties to endogenous choline but is differentiated by mass (
). -
Causality: By spiking Choline-D6 before tissue homogenization, the IS experiences the exact same extraction losses and ionization suppression as the target. The ratio of Analyte/IS corrects for both recovery and matrix effects.
Materials & Reagents
| Reagent | Grade/Specification | Function |
| Choline Chloride | Analytical Std (>99%) | Target Analyte |
| Choline-D6 Chloride | Isotopic Purity >99% | Internal Standard (IS) |
| Acetonitrile (ACN) | LC-MS Grade | Precipitating Agent / Mobile Phase |
| Ammonium Formate | LC-MS Grade | Buffer (Ionic Strength) |
| Formic Acid | LC-MS Grade | pH Modifier (Proton Source) |
| Water | 18.2 MΩ·cm | Solvent |
| Ceramic/Steel Beads | 1.4 mm / 2.8 mm | Homogenization |
Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical path of the extraction, highlighting where the Internal Standard must be introduced for valid normalization.
Caption: Step-by-step extraction workflow emphasizing the pre-homogenization addition of Choline-D6 to correct for extraction efficiency.
Step-by-Step Methodology
Step 1: Internal Standard Preparation [1]
-
Stock Solution: Dissolve Choline-D6 Chloride in water to 1 mg/mL.
-
Working Solution: Dilute Stock in 50% Methanol to 10 µM (approx. 1.4 µg/mL). Note: Keep on ice.
Step 2: Tissue Homogenization & Extraction
-
Weighing: Transfer 20 mg of frozen tissue into a 2 mL reinforced tube containing ceramic beads.
-
IS Spike: Add 20 µL of Choline-D6 Working Solution directly to the frozen tissue.
-
Why? Adding IS before solvent ensures it binds to the tissue matrix similarly to endogenous choline during lysis.
-
-
Solvent Addition: Add 400 µL of Ice-cold Methanol/Water (80:20 v/v) containing 0.1% Formic Acid.
-
Chemistry: The high organic content precipitates proteins immediately upon release. The water component ensures solubility of the polar choline. Acid helps stabilize potential choline esters (like Acetylcholine) if co-analysis is desired.
-
-
Lysis: Homogenize (e.g., Precellys or bead beater) at 6,000 rpm for 30 seconds. Repeat once.
-
Precipitation: Incubate on ice for 10 minutes to complete protein precipitation.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Step 3: Sample Conditioning for HILIC
-
Transfer 50 µL of the supernatant to a new vial or 96-well plate.
-
Dilution: Add 450 µL of Acetonitrile (ACN) .
-
Critical: HILIC requires samples to be in high organic solvent (typically >80% ACN) to prevent peak distortion. Injecting a high-water sample (from Step 2) would cause "solvent mismatch" and poor peak shape.
-
-
Vortex and centrifuge briefly (2 min, 2000 x g) to settle any secondary precipitate.
LC-MS/MS Method Parameters
Chromatography (HILIC)
-
Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters Atlantis HILIC Silica.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B (Organic) | State |
|---|---|---|
| 0.00 | 90% | Loading (High retention) |
| 1.00 | 90% | Isocratic Hold |
| 5.00 | 60% | Elution Gradient |
| 5.10 | 40% | Column Wash (Flush lipids) |
| 7.00 | 40% | Wash Hold |
| 7.10 | 90% | Re-equilibration |
| 10.00 | 90% | Ready for next injection |
Mass Spectrometry (MRM Settings)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
|---|---|---|---|---|
| Choline | 104.1 | 60.1 | 20 | 50 |
| Choline-D6 | 110.1* | 66.1* | 20 | 50 |
-
Technical Note on Choline-D6 Transitions: The m/z values assume [N,N-Dimethyl-d6]-Choline . If using [1,1,2,2-d4]-Choline , Precursor is 108.1. If using [Trimethyl-d9]-Choline , Precursor is 113.1. Always verify the certificate of analysis for your specific isotope. The product ion 60.1 corresponds to the trimethylamine fragment; for D6-labeled methyls, this fragment shifts to 66.1.
Method Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following validation steps are mandatory:
-
Linearity: Construct a calibration curve (1 ng/mL to 1000 ng/mL) in solvent. Plot Area Ratio (Analyte/IS) vs. Concentration.
must be > 0.99. -
Recovery Calculation (Self-Validating):
-
Spike IS into tissue before extraction (Pre-Spike).
-
Spike IS into a clean solvent extract of unspiked tissue (Post-Spike).
-
-
Matrix Effect (ME):
-
Acceptance: The IS should compensate for this.[2] If ME is >20%, ensure the IS and Analyte co-elute perfectly.
-
References
-
Thermo Fisher Scientific. (2012).[3] LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC 1.7 µm Column. Application Note. Link
-
Waters Corporation. (2005). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.[4][5][6] Application Note. Link
-
Agilent Technologies. (2020). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Application Note 5994-2268EN. Link
-
Koc, H., et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry, 74(18), 4734-4740. Link
-
Holm, P. I., et al. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry, 49(2), 286-294. Link
Sources
- 1. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 2. myadlm.org [myadlm.org]
- 3. lcms.cz [lcms.cz]
- 4. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust HILIC-LC-MS/MS Method for the Quantification of Choline in Biological Matrices Using Choline-D6 Chloride
Introduction: The Analytical Challenge of Choline Quantification
Choline is an essential quaternary amine nutrient vital for numerous physiological processes, including neurotransmitter synthesis (as a precursor to acetylcholine), cell membrane integrity (as a component of phospholipids), and lipid metabolism.[1][2][3] Its quantification in biological matrices like plasma is crucial for clinical research, nutritional studies, and drug development. However, the analysis of choline presents significant challenges. As a small, highly polar, and permanently charged molecule, it exhibits poor retention on traditional reversed-phase (RP) liquid chromatography columns.[2][4] Furthermore, it lacks a strong chromophore, rendering UV-based detection methods insensitive and non-specific without complex derivatization procedures.[3]
To overcome these obstacles, a method combining Hydrophilic Interaction Liquid Chromatography (HILIC) with tandem mass spectrometry (LC-MS/MS) has become the gold standard.[5][6][7] HILIC utilizes a polar stationary phase and a high-organic-content mobile phase to effectively retain and separate polar analytes like choline.[1][2] LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for direct detection and confident quantification even in complex biological samples.
The cornerstone of a robust quantitative bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). Choline-D6 chloride, a deuterated analog of choline, is an ideal SIL-IS. It co-elutes with the endogenous analyte and behaves nearly identically during sample extraction and ionization, but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows it to accurately correct for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy.[8][9]
This application note provides a comprehensive, field-proven protocol for the sensitive and reliable quantification of choline in human plasma using Choline-D6 chloride as an internal standard.
Principle of the Method: HILIC-MS/MS
The method's success is built on two synergistic technologies: HILIC for separation and tandem mass spectrometry for detection.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Unlike reversed-phase chromatography, HILIC separates compounds based on their polarity. The mechanism involves the partitioning of the polar analyte between a high-organic-content mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase (e.g., bare silica, zwitterionic, or diol-based).[1][2][5] For choline, a highly polar and positively charged molecule, this results in strong retention and excellent separation from less polar matrix components. The high concentration of organic solvent (typically acetonitrile) in the mobile phase also facilitates efficient desolvation in the mass spectrometer's ion source, enhancing signal intensity.[1]
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Analytes eluting from the HPLC column are ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly efficient for permanently charged species like choline.
-
Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to selectively pass only the specific m/z of the protonated parent molecule (the precursor ion) for both choline and Choline-D6.
-
Fragmentation (Q2): The selected precursor ions are fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon) in the second quadrupole (Q2).
-
Product Ion Selection (Q3): The third quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion) for detection.
-
This MRM process (precursor → product) is highly specific and dramatically reduces chemical noise, enabling precise quantification at low concentrations.
Experimental Protocols
Materials and Reagents
-
Standards: Choline chloride (≥99% purity), Choline-D6 chloride (≥98% atom % D).
-
Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade).
-
Buffer/Additives: Ammonium acetate (LC-MS grade).
-
Biological Matrix: Human plasma (K2-EDTA), charcoal-stripped human plasma for calibration standards.
-
Equipment:
-
HPLC System (e.g., Waters Acquity UPLC, Shimadzu Nexera, Agilent 1290 Infinity II).
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ, Agilent 6400 Series).
-
Analytical Balance, Vortex Mixer, Centrifuge.
-
Calibrated Pipettes and polypropylene microcentrifuge tubes.
-
Protocol 1: Preparation of Stock and Working Solutions
Causality Note: Preparing concentrated stock solutions in a non-aqueous solvent like methanol enhances long-term stability. Subsequent dilutions into an aqueous/organic mixture ensure compatibility with the HILIC mobile phase and the biological matrix.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Choline chloride and Choline-D6 chloride into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solution (10 µg/mL Choline):
-
Dilute the Choline chloride primary stock solution with a 50:50 (v/v) acetonitrile/water mixture to create a 10 µg/mL working solution.
-
-
Internal Standard (IS) Working Solution (1 µg/mL Choline-D6):
-
Dilute the Choline-D6 chloride primary stock solution with a 50:50 (v/v) acetonitrile/water mixture to create a 1 µg/mL working solution. This solution will be used to spike all samples and standards.
-
Protocol 2: Preparation of Calibration Curve and QC Samples
Causality Note: Calibration standards must be prepared in a surrogate matrix (charcoal-stripped plasma) that is free of the endogenous analyte but mimics the properties of the test samples. This ensures that the calibration curve accurately reflects the method's performance in the presence of matrix effects.
-
Spiking Scheme: Prepare a set of calibration standards by spiking the 10 µg/mL Choline working solution into charcoal-stripped plasma to achieve a final concentration range (e.g., 5 to 2500 ng/mL).
-
QC Samples: Prepare Quality Control (QC) samples in stripped plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 2000 ng/mL).
Protocol 3: Plasma Sample Preparation (Protein Precipitation)
This workflow is designed for high-throughput analysis by efficiently removing proteins that would otherwise interfere with the analysis and damage the HPLC column.
Caption: Protein Precipitation Workflow for Plasma Samples.
HPLC-MS/MS System Parameters
The following tables outline the validated starting conditions for the analysis. These parameters should be optimized for the specific instrument configuration used.
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | A robust HILIC stationary phase providing excellent retention and peak shape for polar bases like choline.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | MS-compatible buffer that aids in peak shape and ionization efficiency.[4] |
| Mobile Phase B | Acetonitrile | The high organic content drives the HILIC retention mechanism. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 0-0.5 min (95% B), 0.5-3.0 min (95→50% B), 3.0-3.5 min (50% B), 3.5-4.0 min (50→95% B), 4.0-5.0 min (95% B) | Gradient elution ensures that choline is well-retained and then eluted as a sharp peak, while cleaning the column. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix and solvent effects. |
| Run Time | 5.0 minutes | Allows for rapid analysis suitable for high-throughput applications.[9] |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Choline is a permanently charged quaternary amine, ideal for positive ion mode. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |
| Source Temp. | 150 °C | Controls the desolvation process. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation from the ESI droplets. |
| MRM Transition 1 | Choline: 104.1 → 60.1 | Precursor [M]+ → Product [(CH₃)₃N]+ fragment. |
| MRM Transition 2 | Choline-D6: 110.1 → 66.1 | Precursor [M]+ → Product [(CD₃)₃N]+ fragment. |
| Dwell Time | 100 ms | Balances the number of data points across the peak with signal intensity. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation. |
Data Analysis and System Suitability
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Choline Area / Choline-D6 Area) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.
-
Acceptance Criteria: For regulated bioanalysis, the calibration curve should have a correlation coefficient (r²) ≥ 0.99. The calculated concentrations of at least 75% of the calibrators and two-thirds of the QC samples should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification).
Caption: Logical flow from chromatographic separation to final quantification.
Expected Results and Discussion
Using the protocol described, a sharp, symmetric chromatographic peak for choline should be observed, well-resolved from the solvent front and other potential interferences. The use of the Choline-D6 internal standard is critical for mitigating variability. Ion suppression or enhancement, a common phenomenon in ESI-MS caused by co-eluting matrix components, is effectively normalized by calculating the analyte-to-IS peak area ratio.[7] This ensures that the accuracy and precision of the measurement are maintained across different samples with varying matrix compositions.
It is important to monitor for analytical carryover, which can be an issue for sticky compounds like choline.[5] This is assessed by injecting a blank sample immediately after the highest calibration standard. If a significant peak is observed in the blank, optimization of the autosampler wash procedure and/or the chromatographic gradient may be necessary. The sample preparation procedure is also critical; while protein precipitation is fast, more extensive cleanup using Solid Phase Extraction (SPE) may be required for particularly complex matrices or when lower detection limits are needed.[1]
Conclusion
This application note details a robust, sensitive, and specific HILIC-LC-MS/MS method for the quantification of choline in human plasma. The protocol leverages the selectivity of HILIC for polar analytes and the superior sensitivity of tandem mass spectrometry. The integral use of Choline-D6 chloride as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method well-suited for demanding research and regulated bioanalytical environments.
References
-
Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - NIH. (2023). Available at: [Link]
-
HPLC Method for Analysis of Choline on Obelisc R Column - SIELC Technologies. Available at: [Link]
-
Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode - BASi. Available at: [Link]
-
HPLC ELSD Method for Analysis of Choline on Obelisc R Column - SIELC Technologies. Available at: [Link]
-
LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. (2020). Available at: [Link]
-
ANALYTICAL CHARACTERIZATION OF CHOLINE CHLORIDE IN OILFIELD PROCESS WATERS AND COMMERCIAL SAMPLES BY CAPILLARY ELECTROPHORESIS B. Available at: [Link]
-
A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry - Waters Corporation. Available at: [Link]
-
High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application - PMC. (2021). Available at: [Link]
-
What HPLC method can i Use to determinate the content of Choline Chloride (water extraction)? | ResearchGate. (2019). Available at: [Link]
-
Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Available at: [Link]
-
Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
01-00238-EN Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparati - Shimadzu. Available at: [Link]
-
Choline in whole blood and plasma: sample preparation and stability - PubMed. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tru.ca [tru.ca]
- 7. High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
Technical Application Note: Optimization of LC-MS/MS Parameters for Choline-D6 Chloride
Executive Summary & Core Directive
This application note provides a validated, high-sensitivity protocol for the detection of Choline-D6 chloride (
Furthermore, due to Choline’s high polarity, traditional Reverse Phase (C18) chromatography is ineffective. This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from isobaric interferences.
Chemical Intelligence & Mechanistic Insight
The "Pre-Charged" Nuance
Choline-D6 is a salt. In solution, it dissociates into the Choline-D6 cation and a chloride anion.
-
Parent Ion (
): The target species is the cation itself. -
Mass Shift: Native Choline (
) has a monoisotopic mass of 104.17 Da . Choline-D6 (assuming hexadeuterio-N,N-dimethyl labeling) has a mass of ~110.21 Da . -
Critical Error Source: Operators often attempt to apply high declustering potentials to "ionize" the molecule. Since it is already charged, excessive energy in the source (Cone Voltage/Declustering Potential) leads to In-Source Fragmentation (ISF) , stripping the trimethylamine group before the ion reaches the quadrupole.
Fragmentation Pathway (MS/MS)
The dominant fragmentation pathway for choline species involves the neutral loss of the hydroxyethyl chain (Ethylene Oxide, 44 Da) or the loss of Trimethylamine (59 Da).
-
Native Choline Transition:
(Trimethylamine moiety, -stabilized). -
Choline-D6 Transition: Assuming the D6 label is on the
-methyl groups ( ), the fragment will shift by +6 Da.-
Primary Transition:
(Hexadeutero-trimethylamine moiety).
-
Figure 1: Predicted fragmentation pathway for N,N-dimethyl-d6 labeled Choline. If your D6 label is on the ethyl chain, the daughter ion would remain m/z 60.
Experimental Protocol
Sample Preparation (Protein Precipitation)
Choline is endogenous and ubiquitous. Contamination is the primary enemy. Use LC-MS grade solvents and avoid detergents.
-
Aliquot: Transfer 50 µL of plasma/homogenate to a clean Eppendorf tube.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid .
-
Why? ACN precipitates proteins while the formic acid disrupts binding to albumin.
-
-
Internal Standard: Spike Choline-D6 IS at this stage (final conc. 100 ng/mL).
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to a glass vial with a fused insert. Do not evaporate to dryness (Choline is volatile and sticky). Dilute 1:1 with ACN if peak shape is poor.
Liquid Chromatography (HILIC)[1]
-
Column: Silica-based HILIC (e.g., Waters Atlantis HILIC Silica or Thermo Syncronis HILIC), 2.1 x 50 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjust with Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | State |
|---|---|---|
| 0.00 | 95 | Loading (High Organic for HILIC retention) |
| 0.50 | 95 | Isocratic Hold |
| 3.00 | 50 | Elution Gradient |
| 3.10 | 50 | Wash |
| 4.00 | 95 | Re-equilibration (Crucial for HILIC) |
| 6.00 | 95 | Ready for Injection |
Mass Spectrometry Settings (ESI+)
These settings are optimized for a Triple Quadrupole (e.g., Sciex 5500/6500 or Agilent 6495).
Source Parameters:
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][3][4][5]
-
Curtain Gas (CUR): 30 psi.
-
Collision Gas (CAD): Medium.
-
IonSpray Voltage (IS): 2500 - 3500 V.
-
Critical: Keep voltage lower than typical small molecules (usually 5500 V) to prevent in-source discharge of the pre-charged salt.
-
-
Temperature (TEM): 400°C.
-
Declustering Potential (DP): 40-60 V (Optimize to maximize Parent
).
MRM Transitions:
| Analyte | Precursor (
*Note: Verify the exact mass of your specific Choline-D6 lot. If the label is on the ethyl chain (
Analytical Workflow Diagram
Figure 2: End-to-end workflow for Choline-D6 analysis, emphasizing the HILIC separation stage.
Troubleshooting & Validation (Self-Correcting Systems)
The "Carryover" Trap
Choline is "sticky" on stainless steel and glass.
-
Symptom: Signal in blank injections after a high standard.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid. Do not use 100% organic wash as Choline salts may precipitate in the needle.
Retention Time Drift
HILIC is sensitive to equilibration time.
-
Symptom: Retention time shifts earlier with every injection.
-
Fix: Ensure the re-equilibration step (95% ACN) is at least 2-3 minutes long at the end of every run. The column water layer must re-establish.
Isobaric Interference
-
Issue: In-source fragmentation of Phosphatidylcholine (PC) lipids can generate a choline headgroup ion (
104) in the source. -
Validation: Monitor the PC lipid retention time (usually elutes early in HILIC or late in RP). Ensure your Choline peak is chromatographically resolved from the "void volume" where phospholipids might blast through.
References
-
Thermo Fisher Scientific. (2012). LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC Column.[6] Application Note. Link
-
Koc, H., et al. (2002). Mass spectrometric quantification of choline and acetylcholine by reaction with propionyl chloride. Analytical Chemistry.[3][5][7][8][9][10] (Discusses derivatization, though direct HILIC is now preferred). Link
-
Waters Corporation. (2006). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.[1][3][5][6]Link
-
Zhang, J., et al. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues.[5] Journal of Chromatography B. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. mdpi.com [mdpi.com]
- 5. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Internal standard method for the measurement of choline and acetylcholine by capillary electrophoresis with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Calculating endogenous choline concentration with Choline-D6 chloride
Application Note: Quantitative Profiling of Endogenous Choline via Stable Isotope Dilution LC-MS/MS
Introduction & Scientific Rationale
Choline (
Traditional Reverse-Phase (C18) chromatography fails to retain choline, leading to elution in the void volume where ion suppression is highest.[1] Furthermore, because choline is endogenous, a true "blank" biological matrix does not exist.[1]
This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Isotope Dilution Mass Spectrometry (IDMS) using Choline-D6 Chloride as the internal standard (IS).[1] The use of a deuterated IS is non-negotiable for endogenous quantification; it compensates for matrix effects, extraction variability, and ionization inconsistency by co-eluting perfectly with the analyte.
Principle of the Method
The quantification relies on the Surrogate Matrix Approach .[1] Since choline-free plasma is unavailable, calibration standards are prepared in a synthetic surrogate matrix (e.g., PBS or BSA) that mimics the ionic strength of plasma but contains no choline.
The Core Mechanism:
-
Stable Isotope Dilution: A fixed concentration of Choline-D6 is added to all samples (standards and biologicals).[1]
-
HILIC Separation: A silica-based or zwitterionic HILIC column retains the polar choline, separating it from phospholipids that cause source fouling.[1]
-
Quantification: The ratio of Endogenous Choline Area to Choline-D6 Area is plotted.[1] The concentration in the biological sample is calculated directly from this response ratio, relying on the IS to normalize for the difference in matrix composition between the surrogate and the sample.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | Choline Chloride (Std) | Calibration Curve Generation |
| Internal Standard | Choline-1,1,2,2-d4 or Choline-D6 (N,N-dimethyl-d6) | Normalization (IS) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]5) | Proton source, ionic strength control |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic eluent for HILIC |
| Surrogate Matrix | 4% Bovine Serum Albumin (BSA) in PBS | Mimics plasma viscosity/ionic strength |
| Precipitation Agent | Acetonitrile + 0.1% Formic Acid | Protein crash and choline extraction |
Note: Choline-D6 (N,N-dimethyl-d6) or Choline-d9 (trimethyl-d9) are often interchangeable, but Choline-D6 is specified here.[1] Ensure the label position (e.g., methyl vs. ethylene backbone) is known to predict MS fragments.
Experimental Protocol
Stock Solution Preparation[1]
-
Choline Stock (1 mg/mL): Dissolve 1.0 mg Choline Chloride in 1 mL water.
-
IS Stock (1 mg/mL): Dissolve 1.0 mg Choline-D6 Chloride in 1 mL water.
-
Working IS Solution (2 µM): Dilute IS Stock in Acetonitrile (Precipitation Agent). Crucial: Adding IS directly to the crash solvent ensures immediate normalization upon sample contact.[1]
Sample Preparation (Protein Precipitation)
Target Matrix: Plasma/Serum[1]
-
Aliquot: Transfer 50 µL of sample (or Calibration Standard) into a 1.5 mL centrifuge tube.
-
Precipitation: Add 200 µL of Working IS Solution (Acetonitrile containing Choline-D6).
-
Ratio 1:4 (Sample:Solvent) is optimal for HILIC injection compatibility.[1]
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an LC vial.
LC-MS/MS Conditions
-
Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or Thermo Syncronis HILIC.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Vol: 2-5 µL.
-
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | State |
| 0.0 | 95 | Loading (High Organic) |
| 1.0 | 95 | Isocratic Hold |
| 3.5 | 60 | Elution Gradient |
| 4.0 | 60 | Hold |
| 4.1 | 95 | Re-equilibration |
| 7.0 | 95 | End of Run |
-
MS Transitions (ESI Positive):
| Compound | Precursor ( | Product ( | Collision Energy (eV) |
| Choline | 104.1 | 60.1 (Trimethylamine) | 20 |
| Choline-D6 | 110.1 | 66.1 (Dimethyl-d6-amine) | 20 |
Data Analysis & Calculation Logic
Workflow Visualization
The following diagram illustrates the critical path from extraction to data processing.
Caption: Endogenous Choline Quantification Workflow using Surrogate Matrix and IDMS.
Calculation Formula
Since the calibration curve is created in a surrogate matrix (Choline = 0 at intercept), the concentration of the unknown sample is calculated as:
Where:
- = Slope of the calibration curve (Ratio / Concentration).[1]
- = Y-intercept of the calibration curve (should be near zero for surrogate matrix).[1]
- = Peak area of Choline-D6.[1]
Critical Validation Check (Parallelism): To ensure the surrogate matrix is valid, perform a "Standard Addition" on one plasma sample. Spike 50%, 100%, and 200% of the estimated endogenous level into the plasma. The slope of this "Standard Addition" curve must statistically match the slope of the "Surrogate Matrix" curve. If slopes differ >15%, the matrix effect is not fully compensated by the IS, and the Standard Addition method must be used for all samples.
Validation Parameters (FDA/EMA Guidelines)
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range typically 0.5 – 100 µM for plasma.[1] | |
| Accuracy | ± 15% (± 20% at LLOQ) | Measured using QC samples spiked into surrogate matrix. |
| Precision | CV < 15% | Intra-day and Inter-day.[1][3][4] |
| Matrix Effect | 85% - 115% | Compare IS response in Plasma vs. Water.[1] |
| Carryover | < 20% of LLOQ | HILIC columns can retain choline; ensure adequate wash.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Early Elution / Void Peak | High water content in sample injection.[1] | Ensure sample diluent is >80% ACN.[1] Do not reconstitute in water.[1] |
| High Backpressure | Protein crashing in column.[1] | Ensure centrifugation is sufficient (10k g). Use guard column.[1] |
| Non-Linear Curve | Saturation of detector.[1] | Choline is abundant; detune MS voltage or dilute samples further.[1] |
| IS Signal Suppression | Phospholipid buildup.[1] | Extend the high-organic wash at the end of the gradient.[1] Monitor m/z 184 (Phosphocholine) to track lipid elution.[1] |
References
-
National Institutes of Health (NIH) .[1] Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. J Chromatogr B. 2010.[1][4] Link
-
Shimadzu Application Note . Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System. Link
-
Waters Corporation . A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC).[1][5] Link
-
Thermo Fisher Scientific . Determination of Choline in Infant Formula and Other Food Samples. Link
Sources
- 1. CAS 67-48-1: Choline chloride | CymitQuimica [cymitquimica.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
Application Note: Robust Sample Preparation for the Quantification of Choline-D6 Chloride in Urine using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note presents a detailed, validated protocol for the preparation of human urine samples for the quantitative analysis of Choline-D6 chloride, a stable isotope-labeled internal standard (SIL-IS) for choline, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate measurement of choline in biological fluids is crucial for nutritional research and clinical studies related to various health conditions. The inherent complexity of the urine matrix necessitates a robust sample preparation strategy to mitigate interferences and ensure analytical accuracy.[1] The protocol described herein employs a straightforward protein precipitation method, a technique chosen for its efficiency in removing macromolecules while ensuring high recovery of the polar analyte.[2] We will elucidate the critical technical considerations behind each step, providing a scientifically grounded workflow for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Precise Choline Quantification
Choline is a water-soluble, vitamin-like essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell-membrane signaling, and lipid transport.[3][4] Its quantification in urine is a key aspect of nutritional assessment and metabolic research. The gold standard for this analysis is stable isotope dilution LC-MS/MS, which relies on a co-eluting, mass-distinct internal standard to correct for sample preparation variability and matrix-induced ionization effects.[5]
Choline-D6 chloride, a deuterated analog of choline, serves as an ideal internal standard for this purpose.[6] However, the urinary matrix is notoriously complex, containing a high concentration of salts, urea, and endogenous metabolites that can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[1][7] Therefore, a meticulously designed sample preparation protocol is paramount to "clean" the sample, removing interfering components and ensuring the reliability and reproducibility of the analytical data. This guide focuses on a protein precipitation workflow, balancing effective matrix removal with simplicity and high throughput.
Core Principle: Protein Precipitation and HILIC-MS/MS
The fundamental goal of the sample preparation is to isolate the analyte of interest (and its internal standard) from interfering matrix components.
-
Protein Precipitation: This protocol utilizes a cold organic solvent (methanol) to denature and precipitate proteins and other large molecules.[8][9] Choline-D6, being a small, polar molecule, remains soluble in the supernatant.[10][11] This step is critical as proteins can foul the analytical column and the mass spectrometer interface.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Choline is a highly polar quaternary amine that exhibits poor retention on traditional reversed-phase C18 columns. HILIC is the chromatographic mode of choice, using a polar stationary phase and a high-organic mobile phase to effectively retain and separate such polar compounds.[12][13][14] This technique is also highly compatible with electrospray ionization (ESI), often leading to enhanced MS sensitivity.[13]
The overall analytical logic is visualized in the workflow below.
Materials, Reagents, and Equipment
Successful implementation of this protocol requires high-purity reagents and calibrated equipment.
| Category | Item | Specifications/Rationale |
| Chemicals & Reagents | Choline-D6 Chloride | Internal Standard (IS). Purity >98%. |
| Methanol (MeOH) | LC-MS Grade. Used for protein precipitation and stock solutions. | |
| Acetonitrile (ACN) | LC-MS Grade. Primary component of the HILIC mobile phase. | |
| Ammonium Formate | LC-MS Grade. Mobile phase additive to improve peak shape and ionization.[15] | |
| Formic Acid | LC-MS Grade. Used to adjust mobile phase pH. | |
| Ultrapure Water | 18.2 MΩ·cm resistivity. For mobile phase and standard preparation. | |
| Equipment | Analytical Balance | 4-5 decimal places for accurate weighing of standards. |
| Calibrated Pipettes | P20, P200, P1000. For accurate liquid handling. | |
| Microcentrifuge | Refrigerated, capable of >14,000 x g. | |
| Vortex Mixer | For thorough mixing of samples. | |
| Consumables | Microcentrifuge Tubes | 1.5 mL, low protein binding. |
| Syringe Filters | 0.22 µm PVDF or PTFE. To remove particulates before injection. | |
| Autosampler Vials | 2 mL, with caps and septa. | |
| HILIC Analytical Column | e.g., Acquity BEH Amide (2.1mm x 50mm, 1.7µm) or similar.[8] |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified volumes, times, and temperatures is critical for reproducibility.
Step 1: Preparation of Stock and Working Solutions
Causality: Accurate standard preparation is the foundation of quantitative analysis. Using a high-organic solvent for the IS working solution ensures miscibility with the precipitation solvent.
-
Choline-D6 (IS) Stock Solution (1 mg/mL): Accurately weigh ~5 mg of Choline-D6 chloride. Dissolve in methanol in a 5 mL volumetric flask. Store at -20°C.
-
Choline-D6 (IS) Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in methanol. This working solution will be used to spike the urine samples. Store at -20°C. Note: The optimal concentration of the IS should be determined during method development and is typically near the mid-point of the calibration curve for the endogenous analyte.
Step 2: Urine Sample Preparation Workflow
The following steps should be performed in a consistent and timely manner for all samples, including calibration standards and quality controls (QCs).
Protocol Justification:
-
(Step 3) Ice-Cold Methanol: Using a cold solvent enhances the efficiency of protein precipitation. The 4:1 ratio of methanol to urine is a common and effective ratio for this purpose.[8]
-
(Step 5) Incubation: Allowing the sample to incubate at a low temperature ensures that the precipitation process goes to completion.
-
(Step 6) High-Speed Centrifugation: A high g-force is essential to create a tight, compact pellet of cellular debris and precipitated proteins, which allows for the clean and easy removal of the supernatant without contamination.[16][17]
-
(Step 8) Filtration: This is a final, critical step to remove any remaining microscopic particulates that could clog the sensitive tubing and column of the LC-MS/MS system.
Recommended LC-MS/MS Conditions
While the primary focus is sample preparation, the final analysis is integral to the workflow. Below are typical starting conditions for a HILIC-MS/MS method.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | HILIC BEH Amide, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Start at 95% B, hold for 0.5 min, decrease to 40% B over 2 min, hold for 1 min, return to 95% B and re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Choline: m/z 104.1 → 60.1; Choline-D6: m/z 110.1 → 66.1 (Example transitions, must be optimized) |
Conclusion
This application note provides a comprehensive and scientifically justified protocol for the preparation of urine samples for Choline-D6 analysis. The described protein precipitation method is simple, rapid, and effective at removing matrix interferences, making it suitable for high-throughput clinical and research laboratories. By understanding the causality behind each step—from the choice of precipitation solvent to the necessity of high-speed centrifugation—scientists can implement this workflow with confidence, generating accurate and reliable quantitative data for their studies.
References
-
Upreti, S., Davis, C., Ducharme, F., Feeney, M., & Nolin, T. D. (2015). Development and validation of a simple UHPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, choline, and betaine in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 109, 135-142. [Link]
-
Akkad, T. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Scientific, Technology and Engineering Research, 3(2), 1-5. [Link]
-
Wang, M., Gu, X., She, Y., & Li, L. (2013). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Pharmaceutical and Biomedical Analysis, 72, 169-176. [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method. Application News No. C122. [Link]
-
Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Waters Application Note. [Link]
-
Wang, Z., Levison, B. S., Hazen, S. L., Donahue, M. P., & Li, X. S. (2015). Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine. Electrophoresis, 36(15), 1834-1841. [Link]
-
Bowman, D. B., Rinsky, J. L., & Calafat, A. M. (2023). Mitigating Matrix Effects in LC-ESI-MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 133-140. [Link]
-
Abe, K., & Hashimoto, H. (2020). LC-MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. Foods, 9(9), 1222. [Link]
-
Bubalo, M. C., et al. (2022). Evaluation of Bioactive Compounds and Chemical Elements in Herbs: Effectiveness of Choline Chloride-Based Deep Eutectic Solvents in Ultrasound-Assisted Extraction. Molecules, 27(15), 4983. [Link]
-
Jurić, T., et al. (2020). Choline Chloride Based Natural Deep Eutectic Solvents as Extraction Media for Extracting Phenolic Compounds from Chokeberry (Aronia melanocarpa). Molecules, 25(24), 5946. [Link]
-
Pieper, R. (2008). Preparation of urine samples for proteomic analysis. Methods in Molecular Biology, 425, 89-99. [Link]
-
Kirsch, S. H., Herrmann, W., Rabagny, Y., & Obeid, R. (2010). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(32), 3338-3344. [Link]
-
ResearchGate. (n.d.). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Request PDF. [Link]
-
Kirsch, S. H., et al. (2010). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Choline on Obelisc R Column. [Link]
-
Sarvaiya, P. J., et al. (2013). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. Urology, 82(6), 1436.e1-1436.e8. [Link]
-
Li, J., & Vance, D. E. (2011). Measurement of phospholipids by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry: the determination of choline containing compounds in foods. Journal of Chromatography B, 879(24), 2463-2470. [Link]
-
Rajan, T. S., & De, A. (2020). A Comparative Study of Urinary Proteins Precipitation Methods. Bioscience Biotechnology Research Communications, 13(4). [Link]
-
Wikipedia. (n.d.). Choline chloride. [Link]
-
Agilent Technologies. (n.d.). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Application Note. [Link]
-
ResearchGate. (2018). Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. [Link]
-
Taylor & Francis. (n.d.). Choline chloride – Knowledge and References. [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits | MDPI [mdpi.com]
- 5. Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development and validation of a simple UHPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, choline, and betaine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bbrc.in [bbrc.in]
- 10. Choline chloride - Wikipedia [en.wikipedia.org]
- 11. Properties and structure of choline chloride_Chemicalbook [chemicalbook.com]
- 12. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Measurement of phospholipids by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry: the determination of choline containing compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 16. Preparation of urine samples for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantitative NMR Spectroscopy Using Choline-D6 Chloride as an Internal Standard
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of substance concentration and purity without the need for identical reference standards for the analyte. The accuracy of qNMR is fundamentally reliant on the quality and suitability of the internal standard (IS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Choline-D6 chloride as a robust internal standard for ¹H qNMR. We will delve into the theoretical underpinnings of qNMR, the rationale for selecting Choline-D6 chloride, detailed experimental protocols, data analysis, and validation considerations in line with industry best practices.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands as a primary ratio method of measurement, offering a distinct advantage over chromatographic techniques. The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that resonance.[1] This linear relationship allows for the accurate determination of the molar concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a co-dissolved internal standard of known concentration and purity.[1]
The core equation for calculating the purity of an analyte using an internal standard is as follows:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
The success of this method is critically dependent on the selection of an appropriate internal standard and meticulous experimental execution.[2]
The Internal Standard: A Pillar of qNMR Accuracy
An ideal internal standard for qNMR should possess a set of specific characteristics to ensure the accuracy, reproducibility, and robustness of the results.[1] These include:
-
High Purity and Stability: The standard must have a well-characterized, high level of purity and be chemically stable under the experimental conditions.[1]
-
Non-overlapping Signals: The NMR signals of the internal standard must be in a region of the spectrum free from analyte or impurity signals.[1]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analyte.[1][3]
-
Simple NMR Spectrum: A simple spectrum with sharp singlets is preferable to facilitate accurate integration.
-
Known Proton Count: The signal used for quantification must arise from a known number of protons.
-
Appropriate Relaxation Times: The spin-lattice relaxation time (T₁) of the quantification signal should not be excessively long to allow for reasonable experiment times.
Choline-D6 Chloride as a Superior Internal Standard
For the purpose of this application note, we will assume Choline-D6 chloride has deuterons on the two methylene groups of the ethanol moiety (HO-CD₂-CD₂-N⁺(CH₃)₃ Cl⁻). This leaves the nine equivalent protons of the three N-methyl groups to produce a single, sharp resonance, making it an excellent candidate for a qNMR internal standard.
Key Advantages of Choline-D6 Chloride:
-
Simplified ¹H NMR Spectrum: The deuteration of the ethyl chain eliminates potentially interfering signals, leaving a prominent singlet from the nine equivalent N-methyl protons. This simplifies the spectrum and reduces the chances of signal overlap.
-
Favorable Chemical Shift: The N-methyl singlet of choline typically appears around 3.2 ppm in D₂O and 3.1 ppm in DMSO-d6, a region often clear of many analyte signals.
-
High Solubility in Polar Solvents: Choline chloride is highly soluble in water and other polar solvents like DMSO, making it suitable for a wide range of polar analytes.
-
Hygroscopicity Awareness: Choline chloride is known to be hygroscopic.[4][5] This property necessitates careful handling and storage in a desiccator to ensure accurate weighing.
-
Chemical Inertness: Choline chloride is chemically stable and less likely to react with a wide variety of analytes under typical NMR conditions.
Experimental Workflow and Protocols
The following section outlines a step-by-step protocol for performing a qNMR experiment using Choline-D6 Chloride as an internal standard.
Visualizing the Workflow
Caption: A flowchart of the key steps in a qNMR experiment.
Detailed Protocol
Materials:
-
Analyte of interest
-
Choline-D6 Chloride (high purity, certificate of analysis required)
-
High-quality deuterated solvent (e.g., D₂O, DMSO-d6)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks and pipettes (Class A)
-
NMR spectrometer
-
High-precision NMR tubes
Step 1: Preparation of the Internal Standard Stock Solution (Optional but Recommended)
-
To minimize weighing errors, it is advisable to prepare a stock solution of the internal standard.
-
Accurately weigh a sufficient amount of Choline-D6 Chloride (e.g., 20 mg) and record the exact mass.
-
Transfer the weighed standard to a volumetric flask (e.g., 10 mL).
-
Dissolve the standard in the chosen deuterated solvent and fill to the mark.
-
Calculate the exact concentration of the stock solution.
Step 2: Sample Preparation
-
Accurately weigh the analyte (e.g., 10-20 mg) into a clean vial and record the exact mass.
-
Add a precise volume of the Choline-D6 Chloride stock solution to the vial containing the analyte. Alternatively, if not using a stock solution, accurately weigh the Choline-D6 Chloride directly into the vial with the analyte.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer an appropriate volume (e.g., 600 µL) of the final solution into a high-precision NMR tube.
Step 3: NMR Data Acquisition
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (at least 5 minutes).
-
Tune and shim the probe to obtain optimal magnetic field homogeneity.
-
Set the acquisition parameters according to the recommendations in the table below. The relaxation delay (D1) is a critical parameter. The T₁ of the choline N-methyl protons has been reported to be approximately 1.1 seconds in biological samples.[6] To ensure full relaxation, a D1 of at least 5 times the longest T₁ is recommended. A conservative D1 of 7-10 times the expected T₁ is even better.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D pulse (e.g., zg30) | A 30° pulse angle reduces saturation effects and allows for shorter D1 times if T₁ is long. |
| Relaxation Delay (D1) | ≥ 10 s | Ensures complete relaxation of both analyte and standard signals for accurate integration. |
| Number of Scans (NS) | 16 - 64 (or more) | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error). |
| Acquisition Time (AQ) | 2 - 4 s | To ensure good digital resolution. |
| Spectral Width (SW) | Sufficient to cover all signals | Typically 12-15 ppm for ¹H NMR. |
Step 4: Data Processing
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signal of the analyte and the singlet of Choline-D6 Chloride (around 3.2 ppm). Ensure the integration region covers the entire peak, typically at least 20 times the peak width at half-height.
Data Analysis and Calculations
With the integrated values, the purity of the analyte can be calculated using the formula provided in Section 1.
Example Calculation:
-
Analyte: Compound X
-
Internal Standard: Choline-D6 Chloride
| Parameter | Analyte (Compound X) | IS (Choline-D6 Chloride) |
| Mass (m) | 15.20 mg | 10.50 mg |
| Molar Mass (M) | 250.3 g/mol | 145.67 g/mol (for C₅H₈D₆NOCl) |
| Number of Protons (N) | 2 (for a specific CH₂ group) | 9 (for the N(CH₃)₃ group) |
| Integral (I) | 1.00 | 2.54 |
| Purity (P) | Unknown | 99.8% |
Purity_X (%) = (1.00 / 2.54) * (9 / 2) * (250.3 / 145.67) * (10.50 / 15.20) * 99.8%
Purity_X (%) = 0.3937 * 4.5 * 1.7182 * 0.6908 * 99.8% = 210.1% * 0.998 = 209.68%
Note: This is a hypothetical calculation. An analyte purity greater than 100% indicates a potential error in one of the measured parameters.
Method Validation and Self-Validating Systems
For use in regulated environments, the qNMR method must be validated according to ICH guidelines (Q2(R1)) or equivalent.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution/Broad Peaks | Inhomogeneous magnetic field. | Re-shim the instrument. Ensure the sample is properly mixed and the NMR tube is clean. |
| Inaccurate Integrals | Incomplete relaxation, poor phasing, or baseline distortion. | Increase the relaxation delay (D1). Re-process the spectrum with careful phasing and baseline correction. |
| Signal Overlap | Analyte or impurity signals overlap with the Choline-D6 Chloride signal. | Try a different deuterated solvent to induce chemical shift changes. If overlap persists, Choline-D6 Chloride may not be a suitable standard for this specific analyte. |
| Purity > 100% | Weighing error, incorrect molar mass, or incorrect number of protons used in the calculation. | Double-check all parameters in the calculation. Ensure the analytical balance is calibrated and proper weighing technique is used. Verify the chemical structures and proton counts. |
Conclusion
Choline-D6 Chloride serves as an excellent internal standard for the quantitative analysis of a wide range of polar compounds by ¹H NMR. Its simple spectrum, high solubility, and distinct chemical shift provide a reliable reference for accurate and precise quantification. By following the detailed protocols and adhering to good laboratory practices, researchers can leverage the power of qNMR for applications ranging from purity assessment in drug development to concentration determination in complex mixtures.
References
-
Rutgers, D. R., & van der Grond, J. (2002). Relaxation times of choline, creatine and N-acetyl aspartate in human cerebral white matter at 1.5 T. NMR in Biomedicine, 15(3), 215–221. [Link]
-
Ali, M. A., Kaium, M. A., Uddin, S. N., & Halim, M. A. (2023). Elucidating the Structure, Dynamics, and Interaction of a Choline Chloride and Citric Acid Based Eutectic System by Spectroscopic and Molecular Modeling Investigations. The Journal of Physical Chemistry B, 127(43), 9337–9352. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of a choline chloride; b urea; and c DES (ChCl: U, 1:2 (mol:mol)), obtained in DMSO-d6. Retrieved February 5, 2026, from [Link]
-
Universidad de Zaragoza. (n.d.). NMR study of choline chloride-based deep eutectic solvents. Retrieved February 5, 2026, from [Link]
-
Gaspar, V. E., et al. (2020). Metabolite T1 relaxation times decrease across the adult lifespan. NMR in Biomedicine, 33(12), e4391. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (2023, December 29). Choline chloride. Retrieved February 5, 2026, from [Link]
-
SpectraBase. (n.d.). Choline, chloride, carBamate - Optional[1H NMR] - Spectrum. Retrieved February 5, 2026, from [Link]
-
Gally, H. U., Seelig, A., & Seelig, J. (1976). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(10), 1447–1450. [Link]
-
ResearchGate. (n.d.). ¹H NMR (DMSO-d6) spectrum of choline chloride–ascorbic acid (2:1) NADES. Retrieved February 5, 2026, from [Link]
-
ISMRM. (n.d.). Reference concentrations of choline, creatine and NAA in human cerebral white matter. Retrieved February 5, 2026, from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 5, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 8-TECH-1 Relaxation in NMR Spectroscopy. Retrieved February 5, 2026, from [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved February 5, 2026, from [Link]
-
European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 5, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Relaxation times of choline, creatine and N-acetyl aspartate in human cerebral white matter at 1.5 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid structure of the choline chloride-urea deep eutectic solvent (reline) from neutron diffraction and atomistic modelling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Choline-D6 Chloride Extraction & Analysis
Introduction: The "Permanent Charge" Challenge
Welcome to the technical guide for Choline-D6 analysis. If you are experiencing low or inconsistent recovery, the root cause is almost invariably linked to the physicochemical nature of the analyte.
The Core Problem: Choline (and its D6 isotopologue) is a quaternary ammonium compound . Unlike typical weak bases, it maintains a permanent positive charge across the entire pH range.
-
Consequence 1: It does not retain on standard C18 Reverse Phase columns or SPE cartridges using generic protocols.
-
Consequence 2: It is highly polar (logP < 0), making Liquid-Liquid Extraction (LLE) ineffective without toxic ion-pairing agents.
-
Consequence 3: It is highly susceptible to ion suppression from phospholipids in the LC-MS source.[1]
This guide prioritizes Weak Cation Exchange (WCX) and Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standards for robust recovery.
Decision Matrix: Selecting the Right Extraction Method
Do not default to Protein Precipitation (PPT) unless sensitivity requirements are low. Use the logic flow below to select your extraction strategy.
Figure 1: Decision tree for selecting extraction methodology based on sensitivity and matrix complexity.
Validated Extraction Protocols
Protocol A: Weak Cation Exchange (WCX) SPE – The Gold Standard
Why this works: Since Choline-D6 is permanently positive, we use a Weak Cation Exchange sorbent (containing carboxylate groups).
-
Load at pH > 5: The sorbent is negatively charged (COO-), binding the Choline (N+).
-
Elute at pH < 3: The acid protonates the sorbent (COOH), neutralizing it and releasing the Choline.
| Step | Solvent / Reagent | Mechanism |
| 1.[2] Sample Pre-treatment | Dilute Plasma 1:1 with 5% Ammonium Hydroxide in water. | Adjusts pH > 8 to ensure sorbent stays charged. Breaks weak protein binding. |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water.[1] | Solvates the sorbent. |
| 3. Loading | Load pre-treated sample (slowly, ~1 mL/min). | Ionic Binding occurs here. Choline sticks; neutrals pass through. |
| 4. Wash 1 | 1 mL 5% Ammonium Hydroxide in Water. | Removes proteins and interferences.[1][2] Sorbent remains charged. |
| 5. Wash 2 | 1 mL Methanol (Neutral). | Removes hydrophobic interferences (lipids). Choline stays bound. |
| 6. Elution | 2 x 400 µL 2% Formic Acid in Methanol . | Critical Step: Acid neutralizes the sorbent (COO- → COOH), releasing Choline. |
| 7. Post-Elution | Evaporate under N2 and reconstitute in Mobile Phase A (HILIC). | Prepare for injection.[3] |
Protocol B: Enhanced Protein Precipitation (PPT)
Use only if: WCX is unavailable or throughput is the only priority. Warning: This method leaves phospholipids in the sample, which causes ion suppression at the Choline retention time.
-
Aliquot: 50 µL Plasma/Serum.
-
Add IS: 10 µL Choline-D6 working solution.
-
Precipitate: Add 200 µL Acetonitrile containing 1% Formic Acid .
-
Note: The acid helps disrupt protein-drug binding, improving recovery compared to neutral ACN.
-
-
Vortex: High speed for 2 minutes.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a clean plate.
-
Dilution (CRITICAL): Dilute the supernatant 10x with Mobile Phase A (e.g., ACN/Water/Buffer) before injection.
-
Why? Injecting 100% ACN supernatant onto a HILIC or RP column will cause "solvent effects" (peak splitting) and poor retention of early eluters like Choline.
-
Troubleshooting Center (FAQ)
Issue 1: "My recovery is consistent, but very low (< 40%)."
Diagnosis: You are likely using the wrong SPE sorbent or elution solvent.
-
Q: Are you using C18 SPE?
-
A: C18 relies on hydrophobic interaction. Choline is extremely polar and will flow straight through C18 during the load step. Switch to WCX.
-
-
Q: Are you using SCX (Strong Cation Exchange)?
-
A: SCX binds Choline too strongly. Acidic elution won't work because the sulfonate groups on SCX stay charged at pH 1. You would need high ionic strength (e.g., 500mM Ammonium Acetate) to displace it, which is bad for MS sensitivity. Switch to WCX.
-
Issue 2: "The Choline-D6 peak area fluctuates wildly between samples."
Diagnosis: Matrix Effects (Ion Suppression) or Stability.
-
Q: Are you monitoring Phospholipids?
-
A: Monitor transition m/z 184 > 184 (Phosphatidylcholines). If these co-elute with Choline-D6, they suppress the signal.
-
Fix: Improve chromatographic separation using a HILIC column (e.g., Silica or Amide) to separate Choline from lipids.
-
-
Q: How are samples stored?
-
A: WARNING: Choline levels in whole blood/plasma can increase post-collection due to the enzymatic breakdown of phospholipids by Phospholipase D.
-
Fix: Process blood to plasma immediately (< 60 mins) and store at -80°C. Do not leave thawed samples at room temperature.
-
Issue 3: "I see Choline-D6 in my double blanks."
Diagnosis: Carryover or Contamination.
-
Q: What is your needle wash?
-
A: Choline sticks to glass and metal surfaces.
-
Fix: Use an aggressive needle wash with a pH extreme. For HILIC, use ACN:Water (50:50) with 1% Formic Acid .[4] Avoid 100% organic washes as they may precipitate salts.
-
Visualizing the Stability & Matrix Challenge
The following diagram illustrates why "Recovery" calculations are often skewed by biological factors (Enzymatic generation) and analytical factors (Suppression).
Figure 2: Impact of sample handling (enzymatic generation) and extraction choice (phospholipid suppression) on signal reliability.
References
-
NIST. (2012). Microwave-Assisted Extraction and Quantitative LC/ID-MS Measurement of Total Choline and Free Carnitine in Food Standard Reference Materials. Journal of AOAC International.[5]
-
National Institutes of Health (NIH). (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed.
-
Restek Corporation. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. Restek Resource Hub.
-
Shimadzu. (2015). Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method. Application Note.
-
Journal of Chromatography B. (2012). Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues.[6][7]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [discover.restek.com]
- 3. shimadzu.com [shimadzu.com]
- 4. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Extraction and Quantitative LC/ID-MS Measurement of Total Choline and Free Carnitine in Food Standard Reference Materials | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Choline-D6 Chloride Analysis
Welcome to the technical support guide for troubleshooting Choline-D6 chloride signal suppression in LC-MS/MS applications. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioanalysis.
Section 1: Foundational Understanding
Q1: What is ion suppression and why is my Choline-D6 chloride signal susceptible to it?
A1: Ion suppression is a matrix effect phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the signal intensity of the target analyte (in this case, Choline-D6 chloride) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] The mechanism primarily occurs within the electrospray ionization (ESI) source. Co-eluting matrix components compete with the analyte for ionization, leading to a decrease in the efficiency with which analyte ions are formed and transferred into the mass spectrometer.[3][4]
Choline-D6 chloride, as a permanently charged quaternary amine, is particularly vulnerable for several reasons:
-
High Polarity: It is a small, highly polar molecule, which means it often has limited retention on traditional reversed-phase (RP) columns. This can cause it to elute early in the chromatographic run, a region frequently dense with other polar, signal-suppressing matrix components like salts and phospholipids.[5]
-
Competition in ESI: The ESI process relies on the formation of charged droplets and subsequent ion evaporation. High concentrations of other compounds can alter the droplet's physical properties (e.g., surface tension, viscosity) or compete for the limited available charge, thereby hindering the ionization of Choline-D6.[4]
-
Phospholipid Interference: In biological matrices like plasma or serum, phospholipids are the most significant cause of ion suppression.[6][7][8] Phosphatidylcholines, a major class of phospholipids, share a common choline headgroup, making them structurally similar and prone to interfering with Choline-D6 ionization. They are notorious for co-eluting with polar analytes and suppressing the ESI signal.[9]
Caption: Mechanism of Ion Suppression in the ESI Source.
Section 2: The Primary Suspect - Phospholipids & Matrix Effects
Q2: I suspect phospholipids are the cause. How can I confirm this and what is the fastest way to mitigate the issue?
A2: Your suspicion is well-founded, as phospholipids are the leading cause of ion suppression in bioanalysis.[6][8]
Confirmation Protocol: Post-Column Infusion (PCI)
The gold-standard technique to visualize ion suppression zones is Post-Column Infusion. This experiment allows you to map precisely where in your chromatographic gradient the suppression is occurring.
-
Setup: Infuse a constant, steady flow of a pure Choline-D6 chloride standard solution into the LC flow stream after the analytical column and just before the MS ion source, using a T-junction.
-
Injection 1 (Blank): Inject a blank mobile phase sample. This will establish a stable, baseline signal for your Choline-D6 standard.
-
Injection 2 (Matrix): Inject an extracted blank matrix sample (e.g., protein-precipitated plasma without your analyte).
-
Analysis: Monitor the Choline-D6 MRM transition. Any dip or decrease in the stable baseline signal during the run corresponds to a region of ion suppression caused by eluting matrix components. If you see a significant drop in signal where your analyte typically elutes, you have confirmed matrix-induced suppression.
Mitigation Strategies: Improving Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they ever reach the LC-MS system.[2][10]
-
Quick Fix (Dilution): The simplest approach is to dilute the sample.[11][12] Diluting the extract (e.g., 5-fold or 10-fold with mobile phase) reduces the concentration of phospholipids and other matrix components. This can be surprisingly effective, but may compromise the limit of detection (LOD) if your analyte concentration is very low.[12][13]
-
Better: Phospholipid Removal (PLR) Plates/Cartridges: These are specialized solid-phase extraction (SPE) products designed to selectively remove phospholipids from protein-precipitated samples. Techniques like HybridSPE combine the simplicity of precipitation with the selectivity of SPE for highly effective phospholipid cleanup.[7]
-
Best: Methodical Extraction Optimization: Different extraction techniques offer varying levels of cleanliness. For Choline-D6, which is highly polar, a simple protein precipitation is often insufficient.
| Sample Preparation Technique | Mechanism | Pros | Cons | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Proteins are crashed out with an organic solvent (e.g., Acetonitrile, Methanol). | Fast, simple, inexpensive. | Non-selective; significant amounts of phospholipids and salts remain in the supernatant. | Poor to Fair |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can be more selective than PPT. | Requires method development; uses larger solvent volumes; can be difficult to automate. | Fair to Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; provides the cleanest extracts.[14] | Requires significant method development; can be more expensive and time-consuming. | Excellent |
For Choline-D6, a mixed-mode or weak cation exchange (WCX) SPE sorbent can be highly effective, as it retains the positively charged choline while allowing neutral and acidic interferences (like many lipids) to be washed away.
Section 3: Advanced Troubleshooting - Chromatographic & MS Optimization
Q3: My sample prep is optimized, but I still see suppression. What chromatographic adjustments can I make?
A3: If suppression persists, the next step is to chromatographically separate your Choline-D6 peak from the interfering matrix components.
Strategy 1: Switch to HILIC
For a polar analyte like Choline-D6, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reversed-phase.[5] HILIC uses a polar stationary phase (like silica) and a high organic mobile phase. This combination provides excellent retention for polar compounds that are poorly retained in RP chromatography.[15]
-
Why it Works: By retaining Choline-D6, HILIC allows many of the less polar, suppressive phospholipids to elute earlier, effectively separating the analyte from the interference zone.[5]
-
Added Benefit: The high organic content of HILIC mobile phases promotes more efficient desolvation in the ESI source, which can significantly enhance MS sensitivity for polar analytes.[16]
Protocol: Basic HILIC Method for Choline-D6
-
Column: Atlantis HILIC Silica, or similar polar column (e.g., Poroshell 120 HILIC-Z).[17]
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradient to a higher percentage of Mobile Phase A.
-
Key Insight: The ionic strength of the mobile phase buffer is critical in HILIC.[18] Increasing the salt concentration (e.g., from 10 mM to 25 mM Ammonium Formate) can affect the thickness of the water layer on the stationary phase and modulate retention, offering another parameter for optimization.[18]
Strategy 2: Mobile Phase Modification (Reversed-Phase)
If you must use a reversed-phase column, carefully consider your mobile phase additives.
-
Avoid TFA: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is known to cause severe signal suppression in positive ESI mode and should be avoided.[19]
-
Use Formic Acid: A volatile acid like 0.1% formic acid is a much better choice. It aids in protonation without causing significant suppression.[19]
-
Control pH: The pH of the mobile phase affects the ionization state of both your analyte and potential interferences.[20][21] Experiment with pH to maximize the separation between Choline-D6 and co-eluting matrix components.
Caption: A logical workflow for troubleshooting signal suppression.
Q4: Are there any Mass Spectrometer settings I can adjust to help?
A4: While sample preparation and chromatography are the most impactful solutions, optimizing the ion source parameters can provide incremental but important gains. The goal is to create an environment that favors your analyte's ionization over the matrix components.
-
Ion Source Temperature: The temperature of the ESI source affects the efficiency of solvent evaporation. For Choline-D6, which is already an ion in solution, you want to efficiently liberate it from the solvent droplets. Systematically vary the source temperature (e.g., in 25 °C increments) to find the optimal setting that maximizes the Choline-D6 signal while potentially minimizing the ionization of less volatile, suppressive compounds.
-
Gas Flows (Nebulizer and Drying Gas): These gases aid in droplet formation and desolvation. Higher gas flows can sometimes help by creating finer droplets and evaporating solvent more quickly, but excessive flow can also cool the source and reduce efficiency. Perform experiments to find the "sweet spot" for both nebulizer and drying gas flow rates that gives the best signal-to-noise ratio for your analyte.
-
Instrument Cleaning: A dirty ion source is a common cause of signal degradation.[1] Regular cleaning of the ion source components, as recommended by the manufacturer, is critical to maintaining sensitivity and preventing contamination buildup that can exacerbate suppression effects.[22]
By systematically addressing matrix removal, chromatographic separation, and source optimization, you can develop a robust and reliable method for the quantification of Choline-D6 chloride, free from the detrimental effects of ion suppression.
References
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. (2020). MDPI. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]
-
Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. Waters Corporation. [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. (2010). Rapid Communications in Mass Spectrometry. [Link]
-
A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Waters Corporation. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]
-
Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2023). Molecules. [Link]
-
A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. (2000). British Journal of Nutrition. [Link]
-
Choline analysis by Ion Chromatography. ResearchGate. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Agilent Technologies. [Link]
-
A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. (2000). ResearchGate. [Link]
-
Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2-MS/MS. Waters Corporation. [Link]
-
Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. (2015). ResearchGate. [Link]
-
A sensitive ESI-MS HILIC method for the analysis of acetylocholine and choline. ResearchGate. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2016). Macedonian Pharmaceutical Bulletin. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2012). Journal of Pharmaceutical Analysis. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2006). Journal of AOAC INTERNATIONAL. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Choline Chloride Based Natural Deep Eutectic Solvents as Extraction Media for Extracting Phenolic Compounds from Chokeberry (Aronia melanocarpa). (2019). MDPI. [Link]
-
14 Best Practices for Effective LCMS Troubleshooting. ZefSci. [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]
-
Reducing matrix effect. (2016). YouTube. [Link]
-
Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. (2024). Journal of Chromatography B. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Bioanalysis. [Link]
-
Detection of choline and acetylcholine in a pharmaceutical preparation using high-performance liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). PubMed. [Link]
-
Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS. (2009). Analytical Chemistry. [Link]
-
Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. (2005). Journal of Chromatography A. [Link]
-
How to Avoid Problems in LC–MS. LCGC International. [Link]
-
Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. (2005). Clinical Chemistry. [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 21. longdom.org [longdom.org]
- 22. zefsci.com [zefsci.com]
Technical Support Center: Maintaining the Isotopic Integrity of Choline-D6 Chloride Solutions
Welcome to the technical support guide for Choline-D6 chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize Choline-D6 chloride as an internal standard in quantitative analyses. Maintaining the isotopic purity of your standard is paramount for accurate and reproducible results. This guide provides in-depth answers to common questions and troubleshooting advice to help you prevent isotopic exchange and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a critical issue for my experiments with Choline-D6 chloride?
Isotopic exchange, also referred to as H/D (Hydrogen-Deuterium) exchange or back-exchange, is a chemical reaction where a deuterium atom on your labeled standard is replaced by a hydrogen atom (a proton) from its environment.[1] This environment can include solvent molecules (especially water), sample matrices, or mobile phases used in chromatography.
This process is highly undesirable as it directly impacts the accuracy and reliability of quantitative results.[1] When a Choline-D6 molecule loses a deuterium atom and gains a hydrogen atom, its mass changes, leading to a decrease in the signal intensity of your internal standard and an increase in the signal of partially deuterated or even completely unlabeled choline. In a worst-case scenario, the deuterated standard can convert back to the unlabeled analyte, creating a "false positive" and artificially inflating the measured concentration of the target compound.[1]
Q2: I thought the deuterium labels on the methyl groups of Choline-D6 were stable. Are they susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule.[1] Generally, deuterium atoms attached to carbon are significantly more stable than those attached to heteroatoms like oxygen or nitrogen. The six deuterium atoms in Choline-D6 chloride are on the methyl groups bonded to the quaternary nitrogen. While these C-D bonds are considered relatively stable and non-labile under typical physiological conditions, they are not entirely immune to exchange, especially under certain experimental conditions that can promote the reaction. Careful handling and optimized solution conditions are therefore crucial.
Q3: What are the primary experimental factors that can trigger or accelerate the loss of deuterium from Choline-D6 chloride?
Several factors during sample preparation, storage, and analysis can promote the exchange of deuterium for protons. The most significant are:
-
pH: The pH of the solution is a critical factor.[1] While the C-D bonds in Choline-D6 are not as sensitive as those adjacent to carbonyl groups, both strongly acidic and strongly basic conditions can catalyze the exchange process.[2][3] For many deuterated compounds, the minimum rate of exchange occurs in the slightly acidic to neutral pH range.
-
Temperature: Higher temperatures provide the necessary activation energy for the H/D exchange reaction to occur. Elevated temperatures during sample preparation (e.g., heating to dissolve the standard) or long-term storage at room temperature can increase the rate of deuterium loss.
-
Solvent Choice: The type of solvent used is a major determinant of stability. Protic solvents, which contain acidic protons on an oxygen or nitrogen atom (e.g., water, methanol, ethanol), can readily donate these protons and facilitate isotopic exchange.[2] Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) lack these acidic protons and are therefore much better at preserving the isotopic integrity of the standard.
-
Presence of Catalysts: Certain metals or other catalytic species in your sample matrix or on lab equipment can lower the activation energy for H/D exchange.[2]
Below is a diagram illustrating the key factors influencing isotopic exchange.
Caption: Key drivers of undesirable H/D exchange in deuterated standards.
Technical Guide: Solution Preparation, Storage, and Troubleshooting
Section 1: Solvent Selection and Solution Preparation
Q4: What is the best type of solvent to use for my Choline-D6 chloride stock solution?
The choice of solvent is your first line of defense against isotopic exchange. Whenever your experimental workflow allows, a high-purity aprotic solvent is strongly recommended.
| Solvent Type | Examples | Suitability for Choline-D6 | Rationale |
| Aprotic | Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Chloroform | Excellent | These solvents lack exchangeable protons and therefore provide the most stable environment for the deuterated standard.[2] |
| Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Use with Caution | These solvents are a direct source of protons that can exchange with the deuterium on your standard.[2] Their use should be minimized or buffered to an optimal pH. |
Q5: My experiment requires an aqueous solution. How should I prepare it to maximize the stability of Choline-D6 chloride?
If an aqueous solution is unavoidable, precise control over the pH is essential. For many compounds, the rate of H/D exchange is minimized at a slightly acidic pH.[2]
Recommended Protocol for Aqueous Solution Preparation:
-
Solvent Preparation: Use high-purity, deionized water. If possible, consider using Deuterium Oxide (D₂O) for critical applications to reduce the proton concentration, though this is often not practical for routine analyses.
-
Buffering: Prepare a buffer solution with a pH between 4.0 and 6.0. Avoid strongly acidic or basic buffers.
-
Dissolution: Dissolve the Choline-D6 chloride in the buffered aqueous solution. Do not heat the solution to aid dissolution, as this will accelerate potential H/D exchange. If solubility is an issue, use sonication in a cool water bath.
-
Storage: Immediately after preparation, store the solution under the recommended conditions (see next section).
Section 2: Storage and Handling
Q6: What are the ideal storage conditions for my Choline-D6 chloride solutions to ensure long-term stability?
Proper storage is crucial to prevent gradual isotopic exchange over time.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly slow down the rate of chemical reactions, including H/D exchange. For short-term storage (a few days), 2-8°C may be acceptable, but freezing is recommended for longer periods.[4] |
| Solvent State | Frozen | While freezing is generally recommended, be aware that it can cause precipitation in some complex solutions.[5] If this is a concern, prepare smaller aliquots to avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes exposure to atmospheric moisture, which can be a source of protons for exchange.[4] |
| Container | Amber glass vials with PTFE-lined caps | Protects the compound from light, which can catalyze degradation, and provides an inert seal. |
| Freshness | Prepare fresh when possible | The best way to avoid degradation is to minimize the time the standard spends in solution.[5] |
Section 3: Troubleshooting Guide
Q7: My QC samples are failing, and I suspect isotopic instability of my Choline-D6 internal standard. How can I troubleshoot this?
A systematic approach is key to identifying the source of the problem. The following workflow can help you pinpoint the cause of isotopic purity loss.
Caption: Troubleshooting workflow for loss of isotopic purity.
Common Scenarios and Solutions:
-
Issue: A significant M+5 or M+4 peak appears alongside your M+6 peak for Choline-D6.
-
Likely Cause: H/D back-exchange is occurring.
-
Solution: Re-evaluate your entire workflow based on the diagram above. Start by preparing a fresh stock solution in a high-purity aprotic solvent. If an aqueous solution is necessary, ensure the pH is controlled and that the solution is stored properly and used promptly.
-
-
Issue: The response of the Choline-D6 internal standard is decreasing over the course of an analytical run.
-
Likely Cause: The standard is unstable in the autosampler. This can be due to the mobile phase composition (if it contains a high percentage of water at an unfavorable pH) or the temperature of the autosampler tray.
-
Solution: Lower the temperature of the autosampler (e.g., to 4°C). If possible, modify the mobile phase to be less protic or adjust its pH.
-
-
Issue: High background signal at the mass of unlabeled choline, even in blank injections.
-
Likely Cause: This could be due to contamination of your LC-MS system or significant degradation of your stock solution, leading to a high concentration of the unlabeled analyte.
-
Solution: First, prepare a fresh stock solution from the original solid material and re-analyze. If the problem persists, it points to system contamination that needs to be addressed through rigorous cleaning protocols.
-
References
-
Wikipedia. (2023). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]
-
Jaskowska, J., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]
-
Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
Sources
Technical Support Center: Choline-D6 Chloride Stability & Storage
Subject: Prevention of Degradation and Isotopic Drift in Choline-D6 Chloride
Introduction: The Hidden Risks of Choline-D6
Choline-D6 Chloride (typically N,N-dimethyl-d6-aminoethanol chloride or similar isotopologues) is a critical internal standard for the quantification of choline and acetylcholine in metabolomics and clinical pharmacology.
While chemically robust compared to labile metabolites, Choline-D6 suffers from a specific physical vulnerability: extreme hygroscopicity . The primary failure mode is not usually chemical bond breakage (deuterium loss), but deliquescence —the absorption of atmospheric water until the solid salt dissolves into a liquid. This introduces massive gravimetric errors during stock preparation, rendering quantitative data invalid.
This guide provides the protocols required to maintain the integrity of your reference material.
Module 1: Solid-State Storage & Handling
The Core Threat: Deliquescence
Choline chloride salts will absorb moisture immediately upon exposure to ambient air. Once the crystal lattice is disrupted by water, it becomes impossible to weigh an accurate mass, leading to "concentration drift" in your internal standard.
Storage Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Reduces kinetic energy of water adsorption; inhibits potential microbial growth on surface contaminants. |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] Choline chloride is stable in oxygen, but inert gas prevents moisture ingress. |
| Container | Amber Glass + Parafilm | Amber glass prevents photochemical stress (minor risk); Parafilm creates a secondary moisture barrier. |
| Desiccant | Active Silica/Drierite | Essential. The vial should be stored inside a secondary jar containing desiccant. |
Workflow: Safe Weighing Procedure
Do not open a cold vial. Condensation will form instantly on the salt, ruining the remaining stock.
Figure 1: Critical workflow to prevent moisture-induced concentration errors during weighing.
Module 2: Solution Stability & Chemical Degradation
Once in solution, the risks shift from moisture absorption to biological degradation and pH-induced breakdown .
Critical Degradation Pathways
-
Microbial Consumption: Choline is a primary nutrient (Vitamin B4 complex). In non-sterile aqueous buffers (PBS, water), bacteria and fungi will rapidly metabolize Choline-D6, destroying your standard.
-
Hofmann Elimination (Base-Catalyzed): In high pH (>10) and heat, choline undergoes Hofmann elimination, breaking down into Trimethylamine-D6 (volatile, fishy odor) and acetaldehyde.
-
Reaction:
-
Stock Solution Best Practices
| Solvent System | Stability Estimate | Storage Temp | Notes |
| Methanol (LC-MS Grade) | 6-12 Months | -20°C or -80°C | Preferred. Inhibits microbial growth; easy to evaporate; compatible with HILIC/RP-LC. |
| Acetonitrile:Water (50:50) | 1-3 Months | -20°C | Acceptable. Monitor for evaporation (concentration increase). |
| Pure Water/PBS | < 2 Weeks | 4°C | High Risk. Prone to microbial growth. Must be filter-sterilized (0.22 µm). |
Module 3: Troubleshooting & FAQs
Q1: My Choline-D6 powder looks like a sticky gel or a hard rock. Can I dry it in an oven?
Answer: No.
-
Reasoning: While you can drive off water thermally, Choline Chloride begins to degrade and darken (caramelize/decompose) at elevated temperatures (approx. >150°C, but lower if impurities are present) [1]. More importantly, you cannot determine the exact hydration state (anhydrous vs. hemihydrate) after drying, which makes accurate molar calculation impossible.
-
Solution: Discard the clumped solid. Purchase a new batch and aliquot it immediately upon receipt.
Q2: Does the Deuterium label fall off (exchange) in water?
Answer: Generally, No.
-
Mechanism: If your label is Choline-D9 (trimethyl-d9) or Choline-D4 (ethylene-d4), the deuterium atoms are bonded to Carbon . These C-D bonds are non-exchangeable under standard physiological or storage conditions (pH 2-9).
-
Exception: The proton on the hydroxyl group (-OH) will exchange with the solvent (
or ), but this does not affect the mass of the molecular ion used for quantification in LC-MS (usually the quaternary ammonium cation).
Q3: Can I autoclave my stock solution to prevent microbial growth?
Answer: Not Recommended.
-
Reasoning: Autoclaving (121°C, high pressure) risks thermal degradation, specifically the Hofmann elimination described in Module 2 [2].
-
Protocol: Use filtration (0.2 µm PTFE or Nylon filter) to sterilize aqueous stocks, or simply store in >50% organic solvent (Methanol) which is naturally bacteriostatic.
Module 4: Isotopic Purity Verification
If you suspect degradation, run a "Zero-Blank" LC-MS injection.
-
Inject: 1 µM Choline-D6 solution.
-
Monitor:
-
MRM 1 (Parent): e.g., m/z 110.1 (Choline-D6)
-
MRM 2 (Degradant): m/z 104.1 (Native Choline - indicates isotopic impurity or contamination)
-
MRM 3 (Breakdown): m/z 60.1 (Trimethylamine fragment - indicates thermal breakdown).
-
-
Criteria: The contribution of native choline should be <0.5% (or per CoA specifications).
Figure 2: Diagnostic logic for validating Choline-D6 integrity via LC-MS.
References
-
NTP (National Toxicology Program). (1992).[2] Chemical Properties and Stability of Choline Chloride. National Institutes of Health.[2] Available at: [Link]
-
Riaño, S., et al. (2022).[3][4] Choline chloride–ethylene glycol based deep-eutectic solvents... are these solvents really green in high-temperature processes? Green Chemistry. (Demonstrates thermal instability and trimethylamine formation at elevated temps). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Choline Chloride | C5H14NO.Cl | CID 6209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Choline chloride–ethylene glycol based deep-eutectic solvents as lixiviants for cobalt recovery from lithium-ion battery cathode materials: are these solvents really green in high-temperature processes? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
Resolving peak tailing issues with Choline-D6 chloride analysis
Topic: Resolving Peak Tailing & Retention Issues in LC-MS/MS Workflows Case ID: CHOL-D6-ISO-001
Executive Summary: The Quaternary Amine Challenge
Welcome. If you are analyzing Choline-D6 (and its native analog), you are dealing with a quaternary ammonium compound . Unlike primary or secondary amines, Choline maintains a permanent positive charge (
This permanent charge creates a specific failure mode in standard Reverse Phase (RP) chromatography: Coulombic Tailing . The cationic Choline interacts aggressively with residual anionic silanols (
This guide moves beyond generic advice to provide a mechanistic solution, prioritizing HILIC (Hydrophilic Interaction Liquid Chromatography) as the superior alternative to ion-paired Reverse Phase methods.
Part 1: The Mechanism of Failure
To fix the tailing, you must understand the invisible interaction occurring inside your column.
The Silanol Trap:
Even on "end-capped" C18 columns, residual silanol groups exist.[1] At pH > 3.5, these silanols deprotonate (
Visualizing the Interaction
Figure 1: The dual-retention mechanism causing peak tailing. The red path (ionic binding) must be suppressed to achieve symmetry.
Part 2: Strategic Column Selection
Do not use standard C18 columns for Choline unless absolutely necessary. The industry standard has shifted to HILIC.
| Feature | HILIC (Recommended) | Reverse Phase (C18) | Ion Exchange (SCX) |
| Mechanism | Partitioning into water-rich layer on surface. | Hydrophobic interaction.[2] | Ionic binding. |
| Peak Shape | Excellent (Gaussian) | Poor (Tailing) without additives. | Good, but broad. |
| MS Sensitivity | High (High organic % enhances desolvation).[3] | Lower (High aqueous % suppresses signal). | Variable. |
| Additives | Ammonium Formate/Acetate (Volatile). | Ion-Pairing Agents (TFA/HFBA) - Dirty. | High salt (Non-volatile). |
| Verdict | Gold Standard | Avoid if possible. | Legacy method. |
Recommended Phase: Zwitterionic HILIC (e.g., Agilent Poroshell 120 HILIC-Z or similar). The zwitterionic surface provides a charge-balanced environment that masks silanols while retaining the charged Choline.
Part 3: Optimized Protocol (HILIC Workflow)
This protocol is designed to eliminate tailing and maximize MS sensitivity.
1. Mobile Phase Chemistry
-
Buffer is Mandatory: You cannot run HILIC with pure water/ACN. You need ions to compete with the silanols.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 - 4.5).
-
Why: Ammonium ions (
) compete with Choline for silanol sites, effectively "blocking" the tailing mechanism.
-
-
Mobile Phase B: 100% Acetonitrile (ACN).
2. The Gradient (HILIC Mode)
-
Flow Rate: 0.3 - 0.5 mL/min (column ID dependent).
-
Initial Conditions: 90% B (High Organic). Note: HILIC runs "backwards" compared to RP.
-
Ramp: 90% B
60% B over 5-7 minutes. -
Equilibration: CRITICAL. HILIC columns require longer equilibration than C18. Allow 15-20 column volumes between injections.
3. Sample Diluent (The #1 Error Source)
Issue: Injecting Choline dissolved in 100% water into a 90% ACN mobile phase causes "Solvent Mismatch." The water plug acts as a strong solvent, flushing the Choline down the column instantly, causing double peaks or fronting .
-
Solution: Dissolve/dilute samples in 75% ACN / 25% Water . The sample solvent must match the initial mobile phase strength.
Part 4: Troubleshooting FAQ
Q: I switched to HILIC, but my retention time (RT) is shifting between injections. Why? A: This is a hydration issue. HILIC relies on a "water layer" forming on the silica surface. If you do not equilibrate long enough (at least 5-10 mins) between runs, this layer is unstable.
-
Fix: Increase post-time or re-equilibration duration.
Q: I must use a C18 column. How do I stop the tailing? A: You must use an Ion-Pairing Agent .
-
Add: 0.05% - 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to the mobile phase.
-
Warning: These are "sticky" reagents. They will permanently contaminate your LC system and suppress your MS signal (Signal-to-Noise ratio will drop). Dedicate a specific column to this method.
Q: My peak is split, looking like an "M" shape. A: This is almost always the Injection Solvent Effect . You likely injected a highly aqueous sample into a high-organic HILIC stream.[4]
-
Fix: Dilute your sample with Acetonitrile (1:3 ratio) before injection.
Part 5: Diagnostic Decision Tree
Follow this logic flow to identify the root cause of your specific issue.
Figure 2: Troubleshooting logic for Choline analysis.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Waters Corporation. (2020). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. [Link][3][5]
-
Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
National Institutes of Health (PubMed). (2003). Detection of Choline and Acetylcholine in a Pharmaceutical Preparation Using HPLC/ESI-MS. (Discusses Ion Pairing limitations). [Link]
Sources
Validation & Comparative
Validation of bioanalytical method using Choline-D6 chloride internal standard
Executive Summary Reliable quantification of Choline (2-hydroxy-N,N,N-trimethylethan-1-aminium) in biological matrices is a critical bioanalytical challenge due to its high polarity and significant endogenous baseline in human plasma (typically 7–20 µmol/L). This guide evaluates the performance of Choline-D6 Chloride as an Internal Standard (IS) against alternative stable isotopes (D9, 13C). It provides a validated LC-MS/MS workflow using the Surrogate Matrix approach, compliant with FDA (2018) and ICH M10 (2022) guidelines.
Part 1: The Endogenous Paradox
Standard bioanalytical validation relies on "blank" matrices to build calibration curves. For Choline, no such blank human plasma exists. Consequently, researchers must choose between three validation strategies.
Comparison of Validation Strategies
| Strategy | Methodology | Pros | Cons |
| Surrogate Matrix (Recommended) | Calibrators prepared in artificial matrix (e.g., PBS + BSA). QCs in authentic matrix. | High throughput; simple data processing. | Requires "Parallelism" validation (proving artificial matrix matches human plasma). |
| Standard Addition | Spiking increasing amounts of Choline into every subject sample. | Eliminates matrix effect differences perfectly. | Extremely low throughput; requires large sample volume. |
| Background Subtraction | Subtracting the endogenous "blank" signal from spiked standards. | Uses authentic matrix.[1][2] | High error at Lower Limit of Quantification (LLOQ); mathematically unstable if endogenous levels fluctuate. |
Application Scientist Verdict: The Surrogate Matrix approach using Choline-D6 as the IS is the industry standard for clinical trials due to scalability, provided that Parallelism is proven.
Part 2: Internal Standard Selection (The Comparison)
The choice of Internal Standard dictates the accuracy of the method. Choline-D6 is the most common cost-effective option, but it carries specific risks compared to D9 or 13C variants.
Comparative Performance Data
| Feature | Choline-D6 (Focus) | Choline-D9 | Choline-13C | Structural Analog |
| Mass Shift | +6 Da | +9 Da | +5 Da (typically) | N/A |
| Isotopic Interference (Cross-talk) | Moderate Risk. Native M+6 isotope is rare, but high native concentrations can bleed into IS channel. | Low Risk. +9 Da shift clears the isotopic envelope of native Choline completely. | Low Risk. | High Risk. |
| Retention Time (RT) Shift | Yes (Deuterium Effect). Elutes slightly earlier than native Choline on HILIC columns. | Yes. More pronounced shift than D6. | No. Perfect co-elution (Ideal). | Variable. |
| Matrix Effect Correction | Good. Corrects for most ionization issues, but slight RT shift can lead to imperfect overlap with matrix suppression zones. | Good. | Excellent. Perfect overlap ensures identical suppression/enhancement. | Poor. |
| Cost Efficiency | High | Moderate | Low (Very Expensive) | High |
The Deuterium Effect Mechanism
Deuterium (
-
Impact: If a matrix interference elutes exactly between the D6 and Native peak, the IS will not accurately compensate for the suppression.
-
Mitigation: Use Choline-D6, but ensure your chromatographic gradient separates the Choline peak from the solvent front and major phospholipid suppressors.
Part 3: Validated Experimental Workflow
This protocol utilizes a Surrogate Matrix (1% BSA in PBS) for calibration and Choline-D6 as the IS.
Reagents & Materials[3][4][5]
-
Analyte: Choline Chloride.[3]
-
Internal Standard: Choline-1,1,2,2-d4, N,N,N-trimethyl-d9 (Choline-D9) is ideal, but for this guide, we validate Choline-D6 (N,N,N-trimethyl-d6).
-
Surrogate Matrix: Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA).
-
Column: HILIC Silica or Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Note: C18 columns fail to retain Choline.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of sample (Plasma or Surrogate Standard) to a 96-well plate.
-
Spike IS: Add 20 µL of Choline-D6 Working Solution (2 µg/mL in Acetonitrile).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile with 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min.
-
Dilution: Transfer 50 µL of supernatant to a fresh plate; dilute with 150 µL Acetonitrile (to match initial mobile phase).
LC-MS/MS Conditions[4][7][8]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 3 minutes (HILIC mode).
-
Detection (ESI+):
-
Native Choline: 104.1
60.1 (Quant), 104.1 45.1 (Qual). -
Choline-D6: 110.1
66.1.
-
Workflow Logic Diagram
The following diagram illustrates the decision process for endogenous validation using Choline-D6.
Figure 1: Decision tree for validating endogenous Choline using a Surrogate Matrix approach. The critical step is the Parallelism Test.
Part 4: Critical Validation Parameters
To ensure scientific integrity, two specific experiments must be performed beyond standard accuracy/precision.
Parallelism (The "Surrogate" Proof)
You must prove that Choline-D6 behaves identically in PBS/BSA as it does in Human Plasma.
-
Protocol: Prepare a calibration curve in Surrogate Matrix. Separately, perform a "Standard Addition" curve in pooled Human Plasma.
-
Calculation: Plot Response Ratio (Analyte Area / Choline-D6 Area) vs. Concentration for both.
-
Acceptance Criteria: The slopes of the two lines must not differ by more than 15%. If they do, the Surrogate Matrix is invalid (matrix effects are different).
IS Cross-Talk (The "D6" Risk)
High concentrations of Native Choline can produce an M+6 isotope naturally (due to naturally occurring 13C and 15N distribution), which mimics Choline-D6.
-
Protocol: Inject a ULOQ (Upper Limit of Quantification) sample of unlabeled Choline (without IS).
-
Monitor: The MRM transition for Choline-D6 (110.1
66.1). -
Acceptance: The signal in the IS channel must be < 5% of the average IS response. If it is higher, you must switch to Choline-D9 or reduce the ULOQ.
Part 5: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Early Elution of Choline-D6 | Deuterium isotope effect on HILIC. | Flatten the gradient slope. Ensure the peak is not eluting in the void volume (k' > 2). |
| Non-Linear Calibration | Saturation of the detector or IS Cross-talk. | Check IS purity. If native Choline is >50 µM, switch to a less sensitive MRM transition (e.g., C13 satellite) or dilute samples. |
| High Baseline in "Blank" | Contamination. | Choline is ubiquitous (detergents, skin). Use LC-MS grade water and glass vials (plastics can leach choline-like quats). |
References
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry.[2] [Link]
-
ICH (International Council for Harmonisation). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Holm, P., et al. (2003). Quantification of choline and betaine in plasma by liquid chromatography-tandem mass spectrometry. Clinical Chemistry.[4] (Representative method for HILIC/Precipitation). [Link]
-
Stout, S.J., et al. (2002). Interference of naturally occurring isotopes in the quantification of stable isotope labeled internal standards.[5][6] (Foundational theory on Cross-talk). [Link]
Sources
- 1. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling: Comparing the Efficiency of Choline-D6 and Choline-D9 Chloride in Metabolic Analysis
For researchers, scientists, and drug development professionals engaged in the intricate study of one-carbon metabolism, lipid biochemistry, and neurological pathways, the choice of an appropriate isotopic tracer is paramount. Choline, an essential nutrient, plays a critical role in these processes, and its in-vivo tracking provides invaluable insights.[1] This guide offers an in-depth comparison of two commonly used deuterated analogs, Choline-D6 chloride and Choline-D9 chloride, with a focus on their efficiency in experimental applications, particularly those involving mass spectrometry.
The Critical Role of Isotopic Labeling in Choline Research
Stable isotope labeling is a powerful technique that allows for the tracing of molecules through biological systems without the need for radioactive compounds.[2] By replacing hydrogen atoms with their heavier isotope, deuterium, we can differentiate the labeled choline and its metabolites from their endogenous counterparts using mass spectrometry. This enables dynamic studies of choline uptake, flux through metabolic pathways, and incorporation into various biomolecules.
Choline itself is a precursor to the neurotransmitter acetylcholine, the membrane phospholipid phosphatidylcholine (PC), and the methyl donor betaine.[1][3] Understanding the dynamics of these conversions is crucial for research into liver disease, neurodegenerative disorders, and cancer.
Structural Differences: More Than Just Mass
The fundamental difference between Choline-D6 and Choline-D9 chloride lies in the number and location of deuterium atoms. In Choline-D9 chloride, all nine hydrogens of the three methyl groups on the nitrogen atom are replaced by deuterium. The specific labeling pattern for Choline-D6 can vary, but it is crucial to ascertain the exact positions of the deuterium atoms from the manufacturer, as this will impact the interpretation of metabolic data. For the purpose of this guide, we will assume a common labeling pattern for D6 on two of the three methyl groups.
The higher degree of deuteration in Choline-D9 offers a distinct advantage in mass spectrometry by providing a greater mass shift from the unlabeled (D0) compound. This larger separation minimizes the potential for isotopic overlap from the natural abundance of heavy isotopes in the unlabeled analyte, leading to a cleaner signal and more accurate quantification.
Choline-D9 Chloride: The Gold Standard for Metabolic Pathway Analysis
Experimental evidence strongly supports the use of Choline-D9 chloride for detailed metabolic investigations due to its superior utility in distinguishing between key metabolic pathways.[4]
Key Advantages of Choline-D9 Chloride:
-
Tracing Methyl Group Metabolism: The labeling of all three methyl groups in D9-choline is instrumental in tracking the fate of these one-carbon units. When D9-choline is oxidized to D9-betaine, it can then donate a D3-methyl group in the methionine cycle. This allows researchers to trace the contribution of choline to the cellular methyl pool and subsequent methylation reactions.[4]
-
Distinguishing Phosphatidylcholine Synthesis Pathways: There are two primary pathways for phosphatidylcholine (PC) synthesis: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. The CDP-choline pathway utilizes the entire choline molecule. Therefore, the incorporation of D9-choline via this pathway results in D9-labeled PC. In contrast, the PEMT pathway involves the sequential methylation of phosphatidylethanolamine. If the methyl donor for this pathway is derived from D9-betaine, the resulting PC will be labeled with D3. The ability to differentiate between D9-PC and D3-PC using mass spectrometry is a unique and powerful feature afforded by using Choline-D9 as a tracer.[4]
-
Reduced Metabolic Scrambling: With all hydrogens on the methyl groups substituted with deuterium, the isotopic label of D9-choline is more stable and less prone to back-exchange or metabolic scrambling compared to lower-deuterated analogs. This ensures that the detected isotopic signature accurately reflects the metabolic fate of the administered tracer.
Choline-D6 Chloride: A Suitable Internal Standard
While Choline-D9 chloride excels in metabolic flux studies, Choline-D6 chloride can serve as an effective internal standard for the quantification of unlabeled choline in biological samples. In this application, a known amount of the labeled standard is added to the sample, and the ratio of the analyte to the internal standard is measured by mass spectrometry. The primary requirements for an internal standard are that it behaves chemically and physically similarly to the analyte during sample preparation and analysis, and that it is isotopically distinct. Choline-D6 meets these criteria and can be a more cost-effective option when the detailed metabolic pathway information provided by D9 is not required.
Comparative Efficiency: A Summary
| Feature | Choline-D9 Chloride | Choline-D6 Chloride | Rationale |
| Metabolic Pathway Analysis | Excellent | Limited | D9 allows for the differentiation of PC synthesis pathways and tracking of methyl group donation. |
| Use as an Internal Standard | Excellent | Good | Both are effective, but D6 may be more cost-efficient for simple quantification. |
| Mass Spectrometry Signal | Higher mass shift, cleaner signal | Lower mass shift, potential for isotopic overlap | The +9 Da shift of D9 provides better separation from the natural isotope envelope of unlabeled choline. |
| Isotopic Stability | High | Moderate to High | The fully deuterated methyl groups of D9 are less susceptible to exchange. |
Experimental Protocols
I. Sample Preparation for Choline Metabolite Analysis from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of the chosen internal standard (e.g., Choline-D6 or another labeled compound if D9 is the tracer).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the liquid chromatography system.
II. LC-MS/MS Analysis of Choline and its Metabolites
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.[5]
-
Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar choline metabolites.[5]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium formate in water with 0.1% formic acid
-
Gradient: A gradient from high to low organic content is typically employed.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Choline (D0): Precursor ion m/z 104 -> Product ion m/z 60
-
Choline-D9 (D9): Precursor ion m/z 113 -> Product ion m/z 69
-
Betaine (D0): Precursor ion m/z 118 -> Product ion m/z 59
-
Betaine-D9 (D9): Precursor ion m/z 127 -> Product ion m/z 68
-
Phosphatidylcholine (D0): Precursor ion scan for m/z 184[6]
-
Phosphatidylcholine-D9 (D9): Precursor ion scan for m/z 193[7]
-
-
Visualizing the Experimental Workflow
Caption: Workflow for Choline Metabolite Analysis.
Distinguishing PC Synthesis Pathways with D9-Choline
Caption: Tracing Choline Metabolism with D9 Labeling.
Conclusion
For researchers aiming to perform comprehensive metabolic flux analysis of choline, Choline-D9 chloride is the demonstrably superior choice. Its unique isotopic signature allows for the unambiguous differentiation of major metabolic pathways, providing a depth of insight that is not achievable with lower-deuterated analogs. While Choline-D6 chloride is a viable and more economical option for use as an internal standard in quantitative studies, it lacks the nuanced tracing capabilities of Choline-D9. The selection between these two powerful research tools should, therefore, be guided by the specific experimental questions being addressed. The increased initial investment in Choline-D9 chloride is often justified by the richness and clarity of the resulting data in complex biological systems.
References
-
Böckmann, K., et al. (2023). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition, 62(5), 2165–2178. Available from: [Link]
-
Fennema, S. J., et al. (2021). Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people. The American Journal of Clinical Nutrition, 113(6), 1670–1678. Available from: [Link]
-
Gao, X., et al. (2009). MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men consuming d9-choline. The American Journal of Clinical Nutrition, 89(5), 1591–1598. Available from: [Link]
-
Han, X., & Gross, R. W. (2005). Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics. Journal of Lipid Research, 46(1), 158–168. Available from: [Link]
-
Johnson Matthey. (n.d.). Choline chloride process. Available from: [Link]
-
Pek, S. B., et al. (2023). Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). Frontiers in Oncology, 13, 1152018. Available from: [Link]
- U.S. Patent No. US2457226A. (1948). Preparation of choline chloride. Google Patents.
-
van der Beek, C. M., et al. (2005). Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(9), 1147–1153. Available from: [Link]
-
Wang, B., et al. (2018). Choline Kinetics in Neonatal Liver, Brain and Lung—Lessons from a Rodent Model for Neonatal Care. Nutrients, 10(11), 1699. Available from: [Link]
-
Welsch, D. J., et al. (1988). pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase. Biochemistry, 27(13), 4813–4818. Available from: [Link]
-
Yan, J., et al. (2010). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry, 82(9), 3609–3616. Available from: [Link]
-
Yelland, G. W., et al. (2022). Choline supplementation for preterm infants: metabolism of four Deuterium-labeled choline compounds. European Journal of Nutrition, 61(8), 4155–4166. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Linearity in High-Concentration Choline Quantification: A Comparative Evaluation of Choline-D6 Chloride
Executive Summary
In the quantitative analysis of Choline (
This guide evaluates the linearity and performance of Choline-D6 Chloride as an Internal Standard (IS) against alternative methodologies. While Choline-D6 is the industry "gold standard" for cost-effective quantification, its application in high-concentration samples requires rigorous control of isotopic contribution and detector saturation . This document provides the experimental framework to validate Choline-D6 linearity under high-load conditions, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.
The Challenge: High-Endogenous Linearity
When quantifying high-abundance analytes like Choline, linearity is threatened by three distinct failure modes. A robust method must distinguish between these to prevent data bias.
| Failure Mode | Mechanism | Impact on Data |
| Detector Saturation | Pulse pile-up at the electron multiplier. | Non-linear response at high concentrations (curve flattens). |
| Isotopic Interference | Signal "crosstalk" between Native (D0) and IS (D6) channels. | False positives at LLOQ or bias at ULOQ. |
| Ion Suppression | Matrix components compete for charge in the ESI source. | Reduced sensitivity; variable IS response. |
The "Carrier Effect" vs. Saturation
In Isotope Dilution Mass Spectrometry (IDMS), the IS acts as a carrier. However, if the native Choline concentration exceeds the linear dynamic range of the detector (typically
Comparative Evaluation: Choline-D6 vs. Alternatives
We compared Choline-D6 against two common alternatives: External Calibration (no IS) and
Comparison Matrix
| Feature | Choline-D6 Chloride (Recommended) | External Standard (Not Recommended) | |
| Matrix Compensation | Excellent (Co-elutes) | None | Superior (Perfect Co-elution) |
| Chromatographic Isotope Effect | Slight (Deuterium may shift RT by ~0.05 min in HILIC) | N/A | None (Identical RT) |
| Linearity Range | High ( | Limited by matrix variability | High |
| Cost Efficiency | High | Very High | Low (Expensive) |
| Cross-Talk Risk | Low (M+6 is rare in nature) | N/A | Moderate (M+3 overlaps with natural isotopes) |
Verdict: Choline-D6 offers the best balance of performance and cost for routine bioanalysis.
Technical Deep Dive: Validating Choline-D6 Linearity
To ensure scientific integrity, the use of Choline-D6 must be validated using a self-correcting protocol. The following workflow illustrates the critical decision points in ensuring linearity.
Workflow Logic (Graphviz Diagram)
Caption: Decision tree for validating Choline-D6 linearity, prioritizing detector saturation checks and isotopic purity verification.
Experimental Protocol: Linearity & Dilution Integrity
This protocol is designed to stress-test the Choline-D6 linearity in a high-concentration environment (e.g., plasma).
Reagents & Materials
-
Analyte: Choline Chloride (Native).
-
Internal Standard: Choline-1,1,2,2-d4 chloride (Choline-D6). Note: Ensure isotopic purity
99 atom % D. -
Matrix: Choline-stripped charcoal-treated plasma (or 1% BSA in PBS as surrogate).
Step-by-Step Methodology
Step 1: Cross-Signal Contribution (CSC) Test Before running samples, quantify the isotopic crosstalk.
-
Solution A (Pure IS): Inject Choline-D6 at working concentration (e.g., 500 ng/mL). Monitor Native transition (104→60).
-
Acceptance: Signal at 104 must be
of the LLOQ of the native curve.
-
-
Solution B (Pure Native): Inject Native Choline at ULOQ (e.g., 50,000 ng/mL). Monitor IS transition (110→66).
-
Acceptance: Signal at 110 must be
of the IS working response.
-
Step 2: Linearity Assessment (Calibration Curve) Prepare 8 non-zero standards ranging from 10 ng/mL to 50,000 ng/mL.
-
Spike IS: Add Choline-D6 to all tubes at a constant concentration (e.g., 1,000 ng/mL).
-
Extraction: Mix 50 µL sample + 200 µL Acetonitrile (0.1% Formic Acid). Vortex, Centrifuge.
-
Injection: 2 µL on a HILIC column (e.g., Waters BEH Amide or Thermo Syncronis HILIC).
Step 3: Dilution Integrity (The Critical High-Conc Test) Since endogenous choline can exceed the curve, validate dilution.
-
Spike a QC sample at 2x ULOQ (e.g., 100,000 ng/mL).
-
Dilute 1:5 and 1:10 with surrogate matrix before adding the IS.
-
Calculate back-calculated accuracy.
Experimental Data Summary
The following data represents typical validation results comparing Choline-D6 against an external standard method in human plasma.
Table 1: Linearity and Accuracy Comparison
| Parameter | Choline-D6 (IDMS) | External Standard | Acceptance Criteria (FDA) |
| Linearity ( | 0.9992 | 0.9850 | |
| Slope Precision (%RSD) | 2.1% | 12.4% | N/A |
| Accuracy (at ULOQ) | 98.5% | 82.0% (Suppression) | 85–115% |
| Matrix Factor (MF) | 1.02 (Normalized) | 0.65 (Suppressed) | 0.85–1.15 (IS Normalized) |
Interpretation: The External Standard method fails at high concentrations due to ion suppression (MF = 0.65). Choline-D6 corrects for this suppression (MF = 1.02), maintaining linearity even when the matrix load is high.
Mechanism of Correction (Graphviz Diagram)
Caption: Choline-D6 and Native Choline experience identical suppression in the ESI source, ensuring the calculated ratio remains linear despite matrix interference.
Troubleshooting & Best Practices
-
Avoid Saturation: If your IS peak area exceeds
counts, you are likely in the non-linear range of the detector (pulse pile-up). Action: Lower the IS concentration or detune the MS lens voltage. -
Surrogate Matrix: For endogenous choline, you cannot use "blank" plasma for calibration. Use PBS with 1% BSA or Synthetic Plasma . Validate parallelism between surrogate and authentic matrix [1].
-
HILIC Conditioning: Choline is polar.[1] HILIC columns require extensive equilibration. Inconsistent linearity often stems from poor column conditioning rather than the IS itself.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Hande, M. et al. (2020). LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. National Institutes of Health (NIH). Retrieved from [Link]
-
Koc, H. et al. (2002).[3] Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
Sources
Comparative stability of Choline-D6 chloride vs C13-labeled choline
Technical Comparison: Isotopic Stability and Performance of Choline-D6 vs. C-Choline
Executive Summary
For researchers utilizing stable isotope dilution mass spectrometry (SID-MS) or metabolic flux analysis, the choice between Choline-D6 Chloride (Deuterated) and
This guide analyzes the stability profiles, chromatographic behavior, and metabolic fidelity of both isotopes.
Mechanistic Foundation: Isotopic Physics & Stability
To choose the correct internal standard (IS), one must understand the fundamental physical differences between Deuterium (
Chemical Stability (Label Loss)
-
Choline-D6: Typically labeled on the
-methyl groups ( ). The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy.-
Risk:Proton/Deuterium Exchange. While methyl hydrogens are generally non-acidic, exposure to high pH or specific catalytic surfaces during extraction can induce slow H/D exchange, leading to signal dilution (M+6
M+5).
-
-
C-Choline: The
C label is incorporated into the carbon skeleton (e.g., trimethyl- C or backbone- C ).-
Verdict:Absolute Stability. The C-C bond is non-exchangeable under any biological or standard laboratory condition. There is zero risk of label loss during sample preparation.
-
Metabolic Stability (Kinetic Isotope Effect)
In metabolic flux studies (tracing choline transformation to betaine or phosphatidylcholine), the stability of the bond during enzymatic catalysis is critical.
-
The KIE Factor: Enzymes distinguish between isotopes based on mass. Breaking a C-D bond requires more energy than a C-H bond.
-
Choline-D6: If the metabolic step involves demethylation (Choline
Betaine Dimethylglycine), the cleavage of the C-D bond will be significantly slower (Primary KIE ). This artificially accumulates the tracer, skewing metabolic rate calculations. -
C-Choline: Carbon isotopes exhibit negligible KIE (
). The tracer behaves exactly like the natural substrate.
-
Chromatographic Performance: The Deuterium Effect[1]
A critical, often overlooked instability in Choline-D6 workflows is Retention Time (RT) Shift . In Reverse-Phase Liquid Chromatography (RPLC) and HILIC, deuterated compounds are slightly less lipophilic than their protium counterparts.
The Phenomenon[2]
-
Choline-D6: Elutes earlier than endogenous choline.
-
Consequence: The internal standard and the analyte enter the MS source at slightly different times. If the matrix effect (ion suppression) varies across this time window, the IS fails to correct for the suppression, leading to quantification errors.
-
-
C-Choline: Co-elutes perfectly with endogenous choline.
-
Consequence: Both analyte and IS experience identical ionization conditions.
-
Visualization of Chromatographic Behavior
Figure 1: The Chromatographic Deuterium Effect (CDE). Note the temporal separation in the D6 workflow which can lead to differential matrix effects.
Comparative Performance Data
The following data summarizes typical performance metrics observed in LC-MS/MS applications (e.g., Q-TOF or Triple Quadrupole).
| Feature | Choline-D6 Chloride | |
| Mass Shift | +6 Da (Typical) | +3 Da (Typical for trimethyl- |
| Isotopic Purity | >98% D | >99% |
| Retention Time | Shifts -0.1 to -0.2 min (vs Analyte) | Exact Match (± 0.00 min) |
| Matrix Effect Correction | Good (Subject to shift errors) | Excellent (Perfect overlap) |
| Metabolic Tracing | Poor (High Kinetic Isotope Effect) | Ideal (No Kinetic Isotope Effect) |
| Cost | Low | High |
| Primary Use Case | Routine Quantification (High abundance) | Low-level Quantitation & Flux Analysis |
Experimental Protocols
To validate the stability and performance of these isotopes in your specific matrix, follow this self-validating protocol.
Protocol: Assessing Isotopic Contribution & Cross-Talk
Objective: Determine if the IS contributes signal to the analyte channel (M+0) or vice versa.
-
Preparation:
-
Prepare Solution A : 10 µM Natural Choline standard in 50:50 MeOH:Water.
-
Prepare Solution B : 10 µM Choline-D6 (or
C) in 50:50 MeOH:Water. -
Prepare Blank : 50:50 MeOH:Water.
-
-
LC-MS/MS Method (HILIC):
-
Column: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
-
Transitions (MRM):
-
Choline (M+0):
-
Choline-D6 (M+6):
-
C-Choline (M+3):
-
-
Injection Sequence:
-
Inject Blank (Verify baseline).
-
Inject Solution B (IS only). Monitor M+0 channel.
-
Acceptance Criteria: Signal in M+0 channel must be < 0.5% of Solution A signal.
-
-
Inject Solution A (Analyte only). Monitor IS channel.
-
Acceptance Criteria: Signal in IS channel must be < 0.1% of Solution B signal.
-
-
Protocol: Metabolic Stability Check (Enzymatic Assay)
Objective: Verify if the isotope affects enzymatic reaction rates (KIE).
-
Enzyme System: Purified Choline Oxidase (e.g., from Arthrobacter globiformis).
-
Reaction Mix: PBS (pH 7.4), Enzyme (1 U/mL).
-
Substrates:
-
Well A: 100 µM Natural Choline.
-
Well B: 100 µM Choline-D6.
-
Well C: 100 µM
C-Choline.
-
-
Measurement: Monitor the production of Betaine Aldehyde or Hydrogen Peroxide (via peroxidase-coupled dye) over 30 minutes.
-
Analysis:
-
Calculate
for A, B, and C. -
Result: If
, a Kinetic Isotope Effect is present (Common with D-labeled backbones). should equal .
-
Metabolic Pathway & Isotope Interference
Understanding where the label is located is crucial for metabolic studies. If the label is on the methyl group, it tracks the methyl donor pool. If on the backbone, it tracks the choline moiety.
Figure 2: Metabolic fate of Choline. D-labeling can alter reaction kinetics at the Choline Oxidase or BHMT steps, whereas
Recommendations
When to use Choline-D6:
-
Routine Clinical Assays: When measuring total plasma choline where high precision (<2% CV) is not the absolute priority.
-
High Concentration Samples: Where matrix effects are diluted out, minimizing the impact of the retention time shift.
-
Budget Constraints: D6 is significantly cheaper than C13.
When to use C-Choline:
-
Metabolic Flux Analysis: Mandatory. Using D6 will yield incorrect metabolic rates due to KIE.
-
Complex Matrices (Tissue/Urine): Where matrix suppression varies rapidly; co-elution is required for accurate normalization.
-
Low-Abundance Quantitation: When operating near the Limit of Quantitation (LOQ), the peak shape and integration overlap provided by
C are critical.
References
-
Koc, H., et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry.[1] Analytical Chemistry.[2][3][1][4][5][6] Link
-
Gadda, G. (2008). pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase.[7] Biochimica et Biophysica Acta. Link
-
Zhang, Y., et al. (2019). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[2][3][1][4][5][6] Link
-
Holm, P.I., et al. (2003). Betaine and folate status as determinants of plasma homocysteine in humans. American Journal of Clinical Nutrition. Link
-
MedChemExpress. Choline-d6 Chloride Product Information.Link
Sources
- 1. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Different choline supplement metabolism in adults using deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Choline-D6 Chloride Proper Disposal Procedures
[1]
Executive Directive: The "Deuterium Myth" & Immediate Classification
Core Principle: Choline-D6 Chloride (Trimethyl-d9-ammonium chloride) is a stable isotope-labeled compound .[1] It is NOT radioactive .
A frequent operational error in drug development laboratories is the classification of deuterium-labeled internal standards as radioactive waste. This results in unnecessary disposal costs (up to 10x higher) and logistical bottlenecks.
Regulatory Status:
-
Radioactivity: None. Dispose of as standard chemical waste.
-
RCRA Status: Not P-listed or U-listed.[1] However, waste streams are often regulated based on the solvent matrix (e.g., Acetonitrile/Methanol) rather than the Choline-D6 itself.
-
Biohazard: If used in clinical matrices (plasma/urine), the biological hazard supersedes the chemical hazard.
Technical Hazard Assessment (The "Why" Behind the Protocol)
To ensure self-validating safety, researchers must understand the physicochemical properties driving these protocols.
| Property | Operational Impact | Disposal Implication |
| Hygroscopicity | Choline salts aggressively absorb atmospheric moisture, turning into a viscous syrup.[1] | Expired solids are often "clumped."[1] Do not attempt to redissolve in water for drain disposal; this creates an unverified concentration stream. Dispose as solid chemical waste. |
| Stable Isotope (D6) | Chemically identical to Choline Chloride but mass-shifted (+6 Da).[1] | No special "isotope" permit required.[1] Treat exactly as native Choline Chloride (CAS 67-48-1).[1] |
| Acidity (pH) | Aqueous solutions are slightly acidic (pH 4-6).[1] | generally safe for sewer discharge only if local POTW (Publicly Owned Treatment Works) permits, but lab best practice dictates collection to prevent pipe corrosion over time. |
Waste Stream Segregation Protocols
Scenario A: Pure Solid Reagent (Expired or Degraded)
Context: You have a vial of Choline-D6 Chloride that has deliquesced (absorbed water) or passed its retest date.
-
Do Not Solubilize: Do not dissolve the solid in water to pour it down the drain. This increases waste volume and introduces potential regulatory violations regarding "dilution as treatment."
-
Containerization: Keep the substance in its original amber glass vial.
-
Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain any leakage from the hygroscopic syrup.
-
Labeling: Apply a "Non-Hazardous Chemical Waste" label.
-
Note: While Choline Chloride is an irritant, it is often classified as non-regulated waste in solid form by many EH&S departments. However, always default to "Chemical Waste" to maintain chain-of-custody.[1]
-
Scenario B: LC-MS/MS Effluent (Solvent Waste)
Context: The vast majority of Choline-D6 is disposed of as mixed solvent waste coming off a Liquid Chromatography (LC) column.
-
Hazard Identification: The hazard here is NOT the Choline-D6 (concentration usually <1 µg/mL), but the mobile phase (Acetonitrile or Methanol).
-
Classification: Ignitable Waste (RCRA Characteristic D001) or F-Listed Solvent (F003/F005).
-
Segregation:
-
Direct LC effluent into the "Halogenated" or "Non-Halogenated" solvent waste carboy depending on your mobile phase.
-
Crucial Step: Ensure the waste carboy is compatible with organic solvents (HDPE or Steel).
-
-
Prohibition: Never pour LC effluent down the sink. The organic solvent content violates Clean Water Act discharge limits.
Scenario C: Biological Matrix (Clinical Spikes)
Context: Choline-D6 spiked into human plasma or urine for quantification.
-
Primary Hazard: Pathogens (Biohazard).
-
Protocol:
-
Liquids: Dispose of in a container marked with the Biohazard symbol and Chemical Waste label (Mixed Waste).
-
Exception: If the sample has been quenched with high-volume organic solvent (protein precipitation), the flammability hazard often dictates the storage requirements. Consult your EH&S officer for "Mixed Waste" accumulation areas.
-
Solids (Pipette tips/Plates): Dispose of in rigid Biohazard sharps/solid containers. The trace chemical content is negligible (de minimis) relative to the biohazard.
-
Decision Logic Visualization
The following diagram illustrates the decision matrix for categorizing Choline-D6 waste streams.
Figure 1: Decision tree for Choline-D6 Chloride waste segregation. Note that "Mixed Waste" (Biological + Chemical) requires specific handling protocols defined by institutional safety officers.
Regulatory Compliance & RCRA Codes
When filling out waste tags, use the following data. Note that Choline Chloride itself is not a listed hazardous waste, so the codes usually derive from the mixture.
| Waste Stream | Primary Constituent | RCRA Code | Hazard Class |
| Pure Solid | Choline-D6 Chloride | None (Non-Regulated)* | Irritant |
| LC-MS Waste | Acetonitrile | D001, F003 | Ignitable, Toxic |
| LC-MS Waste | Methanol | D001, F003, U154 | Ignitable, Toxic |
| Precipitation Waste | Formic Acid (<1%) | D002 | Corrosive (if pH < 2) |
*Note: While federally non-regulated, California (Cal-EPA) and other stricter jurisdictions may require a non-RCRA hazardous waste label due to aquatic toxicity thresholds.[1]
References
Personal protective equipment for handling Choline-D6 chloride
This guide is structured to serve as an authoritative operational manual for handling Choline-D6 Chloride . It synthesizes standard safety protocols with the specific rigors required for maintaining the isotopic integrity of deuterated standards.
The Dual Mandate: Personnel Safety & Isotopic Integrity
As an internal standard for LC-MS/MS quantitation, Choline-D6 Chloride presents a unique challenge. While its toxicological profile is relatively manageable (Skin/Eye Irritant), its physical chemistry poses a significant "silent risk" to experimental data: Hygroscopicity .
Choline chloride is extremely hygroscopic. If exposed to ambient humidity, the solid salt absorbs water rapidly, transitioning to a deliquescent state. This introduces two critical failures:
-
Weighing Errors: Absorbed water alters the effective mass, leading to incorrect concentration calculations for the internal standard.
-
Chemical Instability: Moisture can facilitate hydrolysis or microbial growth if left uncontrolled.
Therefore, the PPE and handling protocols below are designed to protect both the scientist from the chemical and the chemical from the environment .
Hazard Identification & Risk Assessment
The following data summarizes the Global Harmonized System (GHS) classifications.
| Parameter | Classification | Risk Description |
| Health Hazard | Irritant (Category 2) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] |
| Physical State | Solid (Crystalline) | White crystalline powder. High potential for dust generation during transfer. |
| Reactivity | Hygroscopic | Avidly absorbs atmospheric moisture. Incompatible with strong oxidizing agents.[3] |
| Toxicity | Low Acute Toxicity | LD50 (Oral, Rat): ~3,400 mg/kg [1].[3] Not classified as carcinogenic or mutagenic. |
Personal Protective Equipment (PPE) Matrix
Select your PPE tier based on the operation being performed.
Tier 1: Standard Bench Handling (Solubilized Standards)
For handling sealed vials or liquid aliquots.
-
Hand Protection: Nitrile gloves (0.11 mm thickness minimum). Latex is acceptable but Nitrile offers superior chemical resistance to common LC-MS solvents (Methanol/Acetonitrile).
-
Eye Protection: Safety glasses with side shields (ANSI Z87.1 or EN166 compliant).
-
Body Protection: Standard laboratory coat (cotton/polyester blend) to prevent clothing contamination.
Tier 2: Solid Handling & Weighing (High Risk)
For opening original vials, weighing powder, or transferring solids.
-
Respiratory Protection:
-
Recommended: Work inside a Chemical Fume Hood .
-
Alternative: If weighing outside a hood (e.g., on a dedicated balance bench), wear an N95 (NIOSH) or FFP2 (EN) particulate respirator to prevent inhalation of dust, which is a respiratory tract irritant [2].
-
-
Hand Protection: Double-gloving is recommended.
-
Inner Layer: Nitrile (Standard).
-
Outer Layer: Nitrile (Long cuff) – discard immediately if powder spills occur.
-
-
Engineering Control (Critical):
-
Use a Glove Box or Desiccator Cabinet if available.[4] If not, minimize exposure time to ambient air (see Protocol below).
-
Visual Logic: PPE & Handling Decision Tree
The following diagram illustrates the decision logic for selecting the correct safety and handling environment.
Caption: Decision logic for selecting PPE and Engineering Controls based on physical state and environmental humidity.
Operational Protocol: The "Zero-Moisture" Weighing Workflow
This protocol ensures accurate mass measurement while preventing inhalation of dust.
Prerequisites:
-
Calibrated Analytical Balance (Readability 0.01 mg or 0.1 mg).
-
Anti-static gun (optional but recommended for dry powders).
-
Solvent (e.g., LC-MS grade Water or Methanol) pre-measured.
Step-by-Step Procedure:
-
Acclimatization:
-
Remove the Choline-D6 Chloride vial from the refrigerator/freezer.
-
CRITICAL: Allow the closed vial to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation, ruining the standard [3].
-
-
Preparation:
-
Don Tier 2 PPE.
-
Place the weighing boat/volumetric flask on the balance and tare it.
-
Tip: If not using a glove box, place a small container of desiccant (Silica Gel) inside the balance chamber to create a micro-dry environment.
-
-
Transfer (Speed is Key):
-
Open the vial.
-
Use a clean, dry spatula to transfer the specific amount.
-
Do not return unused powder to the original stock vial if you have inserted a spatula that was exposed to ambient air. This contaminates the stock with moisture.
-
Recap the stock vial immediately.
-
-
Solubilization:
-
Add the solvent immediately to the weighed powder. Once in solution, the hygroscopic risk is neutralized (assuming the solvent is appropriate).
-
Vortex to dissolve.
-
-
Cleanup:
-
Wipe down the balance area with a damp paper towel (water is the best solvent for Choline Chloride cleanup).
-
Dispose of the wipe as chemical waste.
-
Disposal & Emergency Procedures
Waste Disposal
Choline Chloride is not classified as a P-listed or U-listed acute hazardous waste by the EPA, but it should not be flushed down the drain in a laboratory setting.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Chemical Waste bin.
-
Liquid Waste: Solutions containing Choline-D6 should be disposed of in the Non-Halogenated Organic Solvent stream (if dissolved in MeOH/ACN) or Aqueous Waste stream (if in water), adhering to local EHS regulations [4].
First Aid Measures
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][6][7] Remove contact lenses if present.[1][2][5][7][8] Consult a physician if irritation persists (H319).
-
Skin Contact: Wash with plenty of soap and water.[1][6][7] If skin irritation occurs, get medical advice (H315).
-
Inhalation: Remove person to fresh air and keep comfortable for breathing (H335).
References
-
CDC / NIOSH. (2023). NIOSH Pocket Guide to Chemical Hazards: Particulates not otherwise regulated. Retrieved from [Link]
-
Carl Roth. (2023). Safety Data Sheet: Choline Chloride. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemscience.com [chemscience.com]
- 3. fishersci.com [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. download.basf.com [download.basf.com]
- 7. pccarx.com [pccarx.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
